molecular formula C26H19N5O2 B12415758 HIV-1 inhibitor-25

HIV-1 inhibitor-25

货号: B12415758
分子量: 433.5 g/mol
InChI 键: UHMLHIRSNCDVOO-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HIV-1 inhibitor-25 is a useful research compound. Its molecular formula is C26H19N5O2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C26H19N5O2

分子量

433.5 g/mol

IUPAC 名称

4-[4-[(R)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile

InChI

InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m1/s1

InChI 键

UHMLHIRSNCDVOO-RUZDIDTESA-N

手性 SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O

规范 SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ibalizumab, an HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "HIV-1 inhibitor-25" did not yield results for a recognized compound with this designation in scientific literature. Therefore, this guide focuses on a well-characterized HIV-1 inhibitor, Ibalizumab , to provide a comprehensive overview of the mechanism of action of a post-attachment inhibitor, in line with the user's request for an in-depth technical guide.

Ibalizumab is a humanized monoclonal antibody that targets the CD4 receptor on host cells, representing a unique class of antiretroviral drugs known as post-attachment inhibitors.[1][2] It is approved for the treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[3]

Core Mechanism of Action

Ibalizumab's primary mechanism of action is to block the entry of HIV-1 into host cells.[1][4] Unlike other entry inhibitors that prevent the initial attachment of the virus to the CD4 receptor, Ibalizumab binds to the second domain (D2) of the CD4 receptor.[3][5] This binding allows the initial attachment of the HIV-1 envelope glycoprotein gp120 to the first domain (D1) of CD4 but prevents the subsequent conformational changes in both gp120 and CD4 that are necessary for the virus to engage with the co-receptors CCR5 or CXCR4.[2][5] By interfering with these post-attachment steps, Ibalizumab effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry.[4]

Quantitative Data

The following table summarizes key quantitative data for Ibalizumab's activity against HIV-1.

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Kd) to CD4 ~1-10 nMSurface Plasmon Resonance[5]
IC50 (Wild-Type HIV-1) 0.1 - 10 ng/mLPeripheral Blood Mononuclear Cells[6]
IC90 (Multi-drug resistant strains) < 1 µg/mLPhenoSense Entry Assay[2]

Experimental Protocols

This assay is fundamental to determining the inhibitory activity of Ibalizumab against different strains of HIV-1.

Objective: To measure the concentration of Ibalizumab required to inhibit HIV-1 infection of target cells by 50% (IC50).

Methodology:

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Virus Stocks: Pseudotyped HIV-1 viruses expressing the envelope glycoproteins from various clinical isolates are generated by co-transfecting 293T cells with an envelope-deficient HIV-1 backbone plasmid and a plasmid expressing the desired envelope protein.

  • Neutralization Assay:

    • Serial dilutions of Ibalizumab are prepared in cell culture medium.

    • A constant amount of pseudotyped virus is incubated with the Ibalizumab dilutions for 1 hour at 37°C.

    • TZM-bl cells are then added to the virus-antibody mixture and incubated for 48 hours at 37°C.

    • Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase readings are normalized to the signal from cells infected with virus in the absence of the antibody (100% infection) and the signal from uninfected cells (0% infection). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

SPR is a biophysical technique used to measure the binding kinetics and affinity of Ibalizumab to the CD4 receptor.

Objective: To determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (Kd) for the Ibalizumab-CD4 interaction.

Methodology:

  • Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Recombinant soluble human CD4 is then immobilized on the chip surface via amine coupling.

  • Binding Measurement:

    • A series of concentrations of Ibalizumab are prepared in a suitable running buffer (e.g., HBS-EP).

    • The Ibalizumab solutions are injected over the sensor chip surface at a constant flow rate.

    • The association of Ibalizumab with the immobilized CD4 is monitored in real-time as a change in the refractive index at the chip surface, which is proportional to the mass of bound protein.

    • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the Ibalizumab-CD4 complex.

  • Data Analysis: The sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding model to determine the ka, kd, and Kd values.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Helper Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane Fusion CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Unfolding Ibalizumab_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4_D1 CD4 (Domain 1) gp120->CD4_D1 2. Attachment to CD4 Domain 1 still occurs CoR Co-receptor CD4_D1->CoR Prevents gp120-Co-receptor binding CD4_D2 CD4 (Domain 2) Ibalizumab Ibalizumab Ibalizumab->CD4_D2 1. Binds to CD4 Domain 2 Experimental_Workflow cluster_virus_prep Virus Preparation cluster_assay Neutralization Assay Plasmid_Prep Plasmid Preparation (Env & Backbone) Transfection 293T Cell Transfection Plasmid_Prep->Transfection Harvest Harvest Pseudovirus Transfection->Harvest Incubation Virus-Antibody Incubation Harvest->Incubation Serial_Dilution Serial Dilution of Ibalizumab Serial_Dilution->Incubation Cell_Addition Addition of TZM-bl cells Incubation->Cell_Addition Lysis Cell Lysis Cell_Addition->Lysis Luciferase Luciferase Assay Lysis->Luciferase Data_Analysis Data Analysis (IC50 Calculation) Luciferase->Data_Analysis

References

The Vanguard of HIV-1 Therapeutics: A Technical Guide to Novel Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword for the Forefront of Research

The human immunodeficiency virus type 1 (HIV-1) continues to be a formidable global health challenge. While the advent of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition, the emergence of drug-resistant viral strains and the need for more tolerable, long-acting therapeutic options necessitate a continuous pursuit of novel antiviral agents. The HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle, remains a cornerstone target for antiretroviral drug development. This technical guide provides an in-depth exploration of the latest advancements in the discovery and development of novel HIV-1 reverse transcriptase inhibitors, with a focus on innovative mechanisms of action, detailed experimental evaluation, and the molecular pathways they disrupt. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, consolidating critical data and methodologies to fuel the next wave of anti-HIV-1 therapeutic innovation.

The HIV-1 Reverse Transcriptase: A Persistent and Prized Target

HIV-1 RT is the enzyme responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a process known as reverse transcription. This step is essential for the integration of the viral genetic material into the host cell's genome, making RT an attractive target for therapeutic intervention.[1] Inhibitors of this enzyme are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs) are analogs of natural deoxynucleosides/deoxynucleotides. They are incorporated into the growing viral DNA chain by RT. Lacking a 3'-hydroxyl group, their incorporation leads to the termination of DNA chain elongation.[1]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a structurally diverse group of compounds that bind to an allosteric hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[2]

A New Frontier: Novel Mechanisms of RT Inhibition

Recent research has unveiled novel classes of RT inhibitors that overcome the limitations of traditional NRTIs and NNRTIs, particularly those associated with drug resistance.

Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs)

A groundbreaking development in the field is the emergence of Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs). Unlike conventional NRTIs that act as obligate chain terminators, NRTTIs, such as Islatravir (MK-8591) , possess a 3'-hydroxyl group but still effectively halt DNA synthesis.[3][4][5] Islatravir is intracellularly phosphorylated to its active triphosphate form (ISL-TP).[3] ISL-TP inhibits HIV RT through a multi-faceted mechanism:

  • Immediate Chain Termination: After incorporation into the viral DNA, the 4'-ethynyl group of Islatravir blocks the translocation of the RT enzyme along the primer-template, preventing the binding and incorporation of the next nucleotide.[4][5]

  • Delayed Chain Termination: In instances where translocation does occur, Islatravir can induce structural changes in the viral DNA that prevent further nucleotide incorporation after the addition of one more nucleotide.[4][6]

This unique mechanism of action provides a high barrier to the development of resistance.[4]

Quantitative Assessment of Novel RT Inhibitors

The discovery and development of new RT inhibitors rely on a battery of quantitative in vitro and cell-based assays to determine their potency, selectivity, and toxicity.

Key Parameters for Inhibitor Characterization
  • IC50 (50% Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of a specific enzyme (e.g., HIV-1 RT) by 50%.

  • EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay (e.g., inhibition of viral replication).

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of cells in a culture.

  • Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound. A higher SI is desirable.

Data Summary for Novel RT Inhibitors

The following tables summarize the quantitative data for representative novel HIV-1 RT inhibitors.

Table 1: Antiviral Activity and Cytotoxicity of Novel Diarylpyrimidine NNRTIs [2][7][8]

CompoundTarget HIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)
Compound 20 Wild-Type (IIIB)2.627.210462
L100I Mutant6.527.24185
K103N Mutant1.427.219429
Y181C Mutant11.627.22345
Compound 27 Wild-Type (IIIB)2.4>42>17500
Compound 33 Wild-Type (IIIB)2.4>42>17500
Etravirine (ETV) Wild-Type (IIIB)4.02.2550

Table 2: Pharmacokinetic Properties of Islatravir (MK-8591) [9][10][11]

ParameterValueCondition
Time to Maximum Plasma Concentration (Tmax) 0.5 hoursSingle oral dose (fasted)
Plasma Half-life (t1/2) 49 - 61 hoursSingle oral dose
Intracellular Islatravir-Triphosphate (ISL-TP) Half-life 78.5 - 209 hoursSingle and multiple doses
Food Effect No meaningful effectSingle 30 mg dose

Experimental Protocols for Inhibitor Characterization

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of novel drug candidates.

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This biochemical assay measures the activity of purified HIV-1 RT and its inhibition by test compounds.

Principle: The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by RT using a poly(A) x oligo(dT)15 template/primer. The resulting DIG-labeled DNA is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2)

  • Template/Primer: poly(A) x oligo(dT)15

  • Nucleotide Mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Test compounds (dissolved in DMSO)

  • Lysis Buffer

  • Anti-DIG-POD antibody

  • ABTS substrate solution

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add the reaction buffer, template/primer, and nucleotide mix.

  • Add Inhibitor: Add the test compounds at various concentrations to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add the HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Stop the reaction by adding lysis buffer.

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated DNA (if biotin-dUTP is also included).

    • Add the anti-DIG-POD antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the ABTS substrate and incubate until a color change is observed.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cells treated with the test compound.

Materials:

  • Target cells (e.g., MT-4, TZM-bl, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stock (e.g., NL4-3)

  • Cell culture medium and supplements

  • Test compounds

  • p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include a no-drug control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the infected cells for a defined period (e.g., 3-7 days) at 37°C in a CO2 incubator to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA:

    • Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the concentration of p24 in each sample. Determine the percent inhibition of viral replication for each compound concentration and calculate the EC50 value.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or MTT assay) on uninfected cells treated with the same concentrations of the test compounds to determine the CC50 value.

Visualizing the Mechanisms of Inhibition

Understanding the intricate molecular pathways of HIV-1 replication and the points of intervention for novel inhibitors is crucial for rational drug design.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in HIV-1 reverse transcription and the workflows for inhibitor evaluation.

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibitor Action Viral_RNA Viral RNA Genome RNA_DNA_hybrid RNA:DNA Hybrid Viral_RNA->RNA_DNA_hybrid Reverse Transcription (RNA-dependent DNA synthesis) RT Reverse Transcriptase RT->RNA_DNA_hybrid tRNA_primer tRNA Primer tRNA_primer->RNA_DNA_hybrid ssDNA (-) strand ssDNA dsDNA dsDNA ssDNA->dsDNA DNA-dependent DNA synthesis RNA_DNA_hybrid->ssDNA RNase H degradation of RNA Pre_Integration_Complex Pre-Integration Complex dsDNA->Pre_Integration_Complex NRTI NRTI NRTI->RNA_DNA_hybrid Chain Termination NNRTI NNRTI NNRTI->RT Allosteric Inhibition NRTTI NRTTI NRTTI->RNA_DNA_hybrid Translocation Inhibition

Caption: HIV-1 Reverse Transcription and Points of Inhibitor Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay cluster_toxicity Toxicity Assay Purified_RT Purified HIV-1 RT Inhibitor_Screening Inhibitor Screening Purified_RT->Inhibitor_Screening IC50_Determination IC50 Determination Inhibitor_Screening->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Cell_Culture Cell Culture (e.g., MT-4) Viral_Infection HIV-1 Infection Cell_Culture->Viral_Infection Inhibitor_Treatment Inhibitor Treatment Viral_Infection->Inhibitor_Treatment Replication_Measurement Measure Viral Replication (p24) Inhibitor_Treatment->Replication_Measurement EC50_Determination EC50 Determination Replication_Measurement->EC50_Determination EC50_Determination->Lead_Optimization Uninfected_Cells Uninfected Cells Inhibitor_Treatment_Tox Inhibitor Treatment Uninfected_Cells->Inhibitor_Treatment_Tox Cell_Viability Measure Cell Viability Inhibitor_Treatment_Tox->Cell_Viability CC50_Determination CC50 Determination Cell_Viability->CC50_Determination CC50_Determination->Lead_Optimization

Caption: Experimental Workflow for the Evaluation of Novel RT Inhibitors.

Conclusion and Future Directions

The discovery of novel HIV-1 reverse transcriptase inhibitors with unique mechanisms of action, such as the NRTTIs, represents a significant step forward in the fight against HIV/AIDS. These next-generation inhibitors offer the potential for improved resistance profiles, enhanced potency, and more convenient dosing regimens. The continued application of robust biochemical and cell-based assays, coupled with a deep understanding of the molecular intricacies of HIV-1 replication, will be paramount in identifying and advancing the most promising candidates to the clinic. The integration of structure-based drug design and advanced computational methods will further accelerate the discovery of inhibitors that can effectively combat the ever-evolving landscape of HIV-1 drug resistance, bringing us closer to the goal of a long-term, durable suppression of the virus for all infected individuals.

References

An In-Depth Technical Guide to the Binding of HIV-1 Inhibitor-25 on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-25, also identified as compound (S)-(-)-12a. This document details its inhibitory activity against wild-type and mutant HIV-1 strains, its binding site on the HIV-1 reverse transcriptase (RT), and the experimental protocols utilized for its characterization. The information is compiled to serve as a valuable resource for researchers in the field of anti-HIV drug discovery and development.

Introduction to HIV-1 Reverse Transcriptase and Inhibitor-25

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This essential role makes it a prime target for antiretroviral therapy.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP).[3] This binding induces conformational changes in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

This compound, chemically identified as the (S)-enantiomer of a chiral hydroxyl-substituted biphenyl-diarylpyrimidine, is a potent NNRTI.[4] It has demonstrated significant inhibitory activity against both wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains.[4]

Quantitative Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity and cytotoxicity of this compound (S)-(-)-12a.

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-25 [4]

Virus StrainEC₅₀ (μM)
HIV-1 (Wild-Type)0.0136
HIV-1 (L100I)0.1961
HIV-1 (K103N)0.2845
HIV-1 (Y181C)0.3127
HIV-1 (Y188L)0.4563
HIV-1 (E138K)0.2158
HIV-1 (F227L+V106A)5.8136

Table 2: HIV-1 Reverse Transcriptase Inhibition and Cytotoxicity of Inhibitor-25 [4]

ParameterValue (μM)
IC₅₀ (Wild-Type HIV-1 RT)0.1061
CC₅₀ (MT-4 cells)33.13

Binding Site on HIV-1 Reverse Transcriptase

As a diarylpyrimidine-based NNRTI, this compound binds to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.[4] This pocket is located approximately 10 Å from the polymerase active site and is formed by amino acid residues from the p66 subunit.[5]

Molecular docking studies predict that the biphenyl moiety of inhibitor-25 engages in π-π stacking interactions with aromatic residues within the NNIBP, such as Y181, Y188, F227, and W229.[4][6] The specific interactions of the chiral hydroxyl-substituted portion of the molecule are crucial for its high potency and contribute to its activity against resistant strains.[4]

Visualization of the Binding Interaction Pathway

The following diagram illustrates the general binding mechanism of a diarylpyrimidine NNRTI like inhibitor-25 within the NNIBP of HIV-1 RT.

General Binding Pathway of Diarylpyrimidine NNRTIs in HIV-1 RT Inhibitor Inhibitor-25 (Diarylpyrimidine) NNIBP NNRTI Binding Pocket (Hydrophobic) Inhibitor->NNIBP Enters RT_Conformation_Closed RT (Inactive Conformation) NNIBP->RT_Conformation_Closed Induces Conformational Change RT_Conformation_Open RT (Open Conformation) Polymerase_Activity DNA Polymerization RT_Conformation_Open->Polymerase_Activity Enables Inhibition Inhibition RT_Conformation_Closed->Inhibition Leads to Inhibition->Polymerase_Activity

Caption: Binding of inhibitor-25 to the NNIBP induces an inactive RT conformation.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of recombinant HIV-1 RT. A common method is a colorimetric or fluorescence-based assay.[2][7]

Principle: The assay measures the synthesis of a DNA strand from an RNA or DNA template by HIV-1 RT. The incorporation of labeled nucleotides is quantified in the presence and absence of the inhibitor.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP or dTTP, such as digoxigenin- or biotin-labeled), and a suitable reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).

  • Inhibitor Dilution: The test compound (inhibitor-25) is serially diluted to various concentrations.

  • Enzyme Reaction: Recombinant HIV-1 RT is added to the reaction mixture containing the inhibitor dilutions and incubated at 37°C for a defined period (e.g., 1 hour).

  • Detection: The newly synthesized labeled DNA is captured on a streptavidin-coated plate (if biotin-labeled) and detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) for colorimetric detection with a substrate like TMB, or by measuring fluorescence of an intercalating dye.[2][7]

  • Data Analysis: The absorbance or fluorescence is measured, and the percent inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for RT Inhibition Assay:

Workflow for HIV-1 RT Inhibition Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reaction Mix (Template, dNTPs, Buffer) C Add HIV-1 RT to Reaction Mix with Inhibitor A->C B Serial Dilutions of Inhibitor-25 B->C D Incubate at 37°C C->D E Capture Labeled DNA D->E F Add Detection Reagent (e.g., HRP-conjugate) E->F G Add Substrate and Measure Signal F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: A stepwise workflow for determining the IC₅₀ of inhibitor-25.

Anti-HIV-1 Activity Assay in MT-4 Cells

This cell-based assay determines the 50% effective concentration (EC₅₀) of a compound required to inhibit HIV-1 replication in a susceptible cell line, such as MT-4 cells.[8]

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE). The ability of an antiviral compound to protect the cells from virus-induced cell death is measured.

General Protocol:

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Virus Infection: A standardized amount of HIV-1 (e.g., HIV-1 IIIB strain) is added to the wells.

  • Incubation: The plate is incubated for several days (e.g., 5 days) at 37°C in a CO₂ incubator to allow for virus replication and induction of CPE.

  • Quantification of Viral Replication/CPE:

    • MTT Assay: The viability of the cells is assessed using the MTT assay (see section 4.3). The reduction of MTT to formazan by viable cells is quantified colorimetrically.

    • p24 Antigen ELISA: The amount of HIV-1 p24 capsid protein in the culture supernatant is quantified using an ELISA, which is a direct measure of viral replication.[9][10]

  • Data Analysis: The percentage of protection from CPE or the percentage of inhibition of p24 production is calculated for each compound concentration. The EC₅₀ is determined from the dose-response curve.

Cytotoxicity Assay in MT-4 Cells

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%. The MTT assay is a commonly used method.[7][11][12]

Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay (e.g., 5 days) at 37°C in a CO₂ incubator.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells. The CC₅₀ is determined from the dose-response curve.

Logical Relationship for Antiviral Evaluation:

Logical Flow for Antiviral Compound Evaluation Compound Inhibitor-25 RT_Assay RT Inhibition Assay (Biochemical) Compound->RT_Assay Cell_Assay Anti-HIV-1 Assay (Cell-based) Compound->Cell_Assay Cyto_Assay Cytotoxicity Assay (Cell-based) Compound->Cyto_Assay IC50 IC50 (Enzyme Inhibition) RT_Assay->IC50 EC50 EC50 (Viral Replication Inhibition) Cell_Assay->EC50 CC50 CC50 (Cell Viability) Cyto_Assay->CC50 SI Selectivity Index (CC50 / EC50) EC50->SI CC50->SI

Caption: Evaluation of inhibitor-25 involves biochemical and cell-based assays.

Conclusion

This compound ((S)-(-)-12a) is a highly potent non-nucleoside reverse transcriptase inhibitor with a favorable profile against both wild-type and clinically relevant mutant strains of HIV-1. Its binding to the NNIBP of reverse transcriptase effectively disrupts the enzyme's function. The data and protocols presented in this guide provide a comprehensive technical resource for researchers engaged in the development of next-generation antiretroviral agents. Further investigation, including co-crystallization studies, would provide a more detailed understanding of its binding interactions and could guide the design of even more effective inhibitors.

References

Preliminary Efficacy of HIV-1 Inhibitor-25: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy data available for HIV-1 inhibitor-25, also identified as compound R-12a. This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This document summarizes the quantitative antiviral activity, cytotoxicity, and provides representative experimental protocols for the assays used to determine these parameters. Additionally, it visualizes the inhibitor's mechanism of action and the workflows of the key experimental assays.

Quantitative Efficacy and Cytotoxicity Data

The in vitro efficacy and toxicity profile of this compound (compound R-12a) has been characterized through a series of standardized assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound

ParameterCell LineValueDescription
EC50 (Wild-Type HIV-1) MT-413.6 nMThe concentration of the inhibitor that results in a 50% reduction in HIV-1 replication.
IC50 (HIV-1 RT) -0.1061 µMThe concentration of the inhibitor that reduces the activity of the isolated HIV-1 reverse transcriptase enzyme by 50%.
CC50 MT-433.13 µMThe concentration of the inhibitor that causes a 50% reduction in the viability of MT-4 cells.

Table 2: In Vitro Activity of this compound against Resistant HIV-1 Strains

Mutant StrainEC50 (µM)
L100I 0.1961
K103N 0.1961 - 5.8136
Y181C 0.1961 - 5.8136
Y188L 0.1961 - 5.8136
E138K 0.1961 - 5.8136
F227L+V106A 0.1961 - 5.8136

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of pyrimidine-based NNRTIs like this compound.

Anti-HIV-1 Activity Assay in MT-4 Cells (EC50 Determination)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

  • Cell Line: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus: HIV-1 (IIIB strain) is used for infection.

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of 1 x 104 cells/well.

    • The compound to be tested (this compound) is serially diluted in culture medium and added to the wells.

    • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Control wells include cells with virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

    • The plates are incubated for 5 days at 37°C.

    • After incubation, cell viability is assessed using the MTT assay (see protocol below). The reduction in the cytopathic effect of the virus is proportional to the antiviral activity of the compound.

    • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).

  • Detection: Incorporation of a labeled nucleotide (e.g., [3H]-dTTP or through a colorimetric/fluorometric method).

  • Procedure:

    • The reaction is carried out in a 96-well plate in a buffer containing Tris-HCl, KCl, MgCl2, and DTT.

    • Serial dilutions of the inhibitor are pre-incubated with the HIV-1 RT enzyme.

    • The reaction is initiated by adding the poly(rA)/oligo(dT) template/primer and the nucleotide mixture, including the labeled dTTP.

    • The reaction mixture is incubated at 37°C for 1 hour.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter mat.

    • The amount of incorporated labeled nucleotide is quantified using a scintillation counter or by measuring absorbance/fluorescence.

    • The IC50 value is determined as the inhibitor concentration that reduces the RT activity by 50% compared to the no-inhibitor control.

Cytotoxicity Assay in MT-4 Cells (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Line: MT-4 cells.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of 1 x 104 cells/well.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for 5 days at 37°C (in parallel with the anti-HIV activity assay).

    • After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The CC50 value is calculated as the compound concentration that reduces the viability of the cells by 50% compared to the untreated cell control.

Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

HIV_Lifecycle_Inhibition cluster_inhibitor Inhibitor This compound HIV_DNA HIV_DNA Inhibitor->HIV_DNA Inhibits Virus HIV Virion HIV_RNA HIV_RNA Virus->HIV_RNA Entry & Uncoating New_Virus New HIV Virion Assembly Assembly Assembly->New_Virus Budding

RT Inhibition Assay Workflow

A Technical Guide to the Screening and Discovery of Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies employed in the discovery and development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). It covers the fundamental mechanism of action, details various screening paradigms from high-throughput to in silico methods, and offers specific experimental protocols for key assays.

Introduction: The Role of NNRTIs in HIV-1 Therapy

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy.[1] RT transcribes the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT.[1]

The NNRTI class of drugs offers high specificity and potent antiviral activity with low cytotoxicity.[2][3] To date, six NNRTIs have received FDA approval: the first-generation drugs Nevirapine, Delavirdine, and Efavirenz, and the second-generation drugs Etravirine, Rilpivirine, and Doravirine.[2][4] However, the clinical utility of NNRTIs, particularly the first-generation agents, is often compromised by the rapid emergence of drug-resistant mutations within the RT enzyme.[5] This challenge necessitates the continuous discovery and development of novel NNRTIs with improved resistance profiles, enhanced pharmacokinetic properties, and greater safety.[5][6]

Mechanism of Action of NNRTIs

NNRTIs function as non-competitive inhibitors of HIV-1 RT. Unlike their nucleoside counterparts (NRTIs), they do not bind to the enzyme's active site. Instead, they bind to a distinct, hydrophobic pocket located approximately 10Å away from the catalytic site, known as the NNRTI-binding pocket (NNIBP).[7]

Binding of an NNRTI to this allosteric site induces significant conformational changes in the enzyme, particularly in the p66 subunit.[8] This distorts the catalytic site and hyper-extends the 'thumb' domain, which destabilizes the enzyme's grip on the nucleic acid template.[8] The ultimate effect is a blockage of the polymerase activity, thereby halting the replication of the viral genome.[7][8]

G cluster_1 Inhibition Process ActiveSite Polymerase Active Site ConformationalChange Induces Conformational Change in RT ActiveSite->ConformationalChange NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->ConformationalChange NNRTI NNRTI Drug NNRTI->NNIBP Binds to allosteric site Inhibition Polymerase Activity Blocked ConformationalChange->Inhibition Results in ViralReplication Viral Replication Halted Inhibition->ViralReplication

Caption: Allosteric inhibition mechanism of NNRTIs on HIV-1 RT.

Screening Strategies for Novel NNRTIs

The discovery of new NNRTI candidates relies on a multi-faceted approach, integrating computational methods, high-throughput screening, and cell-based assays.

High-Throughput Screening (HTS)

HTS is a foundational strategy for modern drug discovery, enabling the rapid screening of vast compound libraries against a specific target.[9] For NNRTIs, HTS can be performed using either biochemical (enzyme-based) or cell-based assays formatted for 96-well or 384-well plates.[9][10] The primary goal is to identify "hits"—compounds that demonstrate a dose-dependent modulation of the target.[9] Nevirapine, the first approved NNRTI, was identified through an HTS campaign.[2]

Structure-Based and In Silico Screening

Computational techniques are indispensable for accelerating NNRTI discovery.[11]

  • Virtual Screening (VS): This method uses computer models to dock large libraries of virtual compounds into the 3D structure of the NNIBP.[7][12] By predicting binding affinities, VS can prioritize a smaller, more promising set of compounds for experimental testing, saving time and resources.[13] Ensemble-based virtual screening, which uses multiple conformations of the RT enzyme from crystal structures and molecular dynamics simulations, has proven effective in accounting for the pocket's plasticity.[7][14]

  • Structure-Based Drug Design (SBDD): Once initial hits are identified, SBDD uses the crystal structure of the RT-inhibitor complex to guide the rational design of more potent analogs.[6] This strategy helps optimize interactions within the binding pocket to improve efficacy and overcome resistance mutations.[3]

G cluster_0 Screening Funnel Lib Large Compound Library (>10^6 compounds) VS Virtual Screening (In Silico) Docking & Scoring Lib->VS HTS High-Throughput Screening (In Vitro) Biochemical or Cell-Based Assays Lib->HTS Hits Primary Hits (~100-1000 compounds) VS->Hits Selects top candidates HTS->Hits Validation Hit Validation & Confirmation IC50/EC50 Determination Hits->Validation Leads Lead Compounds (~10-20 compounds) Validation->Leads Optimization Lead Optimization Structure-Activity Relationship (SAR) Leads->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: General workflow for NNRTI drug discovery.

Experimental Protocols

Detailed and reproducible assays are crucial for identifying and characterizing novel NNRTIs. Below are methodologies for key experiments.

Biochemical Assay: HIV-1 RT Polymerase Inhibition

This assay directly measures a compound's ability to inhibit the enzymatic activity of purified recombinant HIV-1 RT.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HIV-1 RT polymerase activity.

  • Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand using an RNA or DNA template. A reduction in incorporation in the presence of the inhibitor indicates RT inhibition.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • Template-Primer Annealing: Anneal a suitable primer (e.g., a DNA oligonucleotide) to a template (e.g., poly(rA) or a heteropolymeric RNA/DNA).

    • Compound Preparation: Serially dilute the test compounds in DMSO. An approved NNRTI like Nevirapine or Efavirenz should be used as a positive control.[7]

    • Enzyme Reaction:

      • In a 96-well plate, add the reaction buffer, the annealed template-primer, and the test compound dilutions.

      • Add a mixture of dNTPs, including one radioactively ([³H]-dTTP or [³²P]-dGTP) or fluorescently labeled dNTP.

      • Initiate the reaction by adding a standardized amount of purified recombinant HIV-1 RT enzyme.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

    • Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) or EDTA.[7]

    • Detection:

      • For radioactive assays, precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated dNTPs, and measure radioactivity using a scintillation counter.

      • For non-radioactive assays (e.g., ELISA-based), capture the biotinylated primer-template on a streptavidin-coated plate and detect the incorporated digoxigenin-labeled dNTP with an anti-digoxigenin antibody conjugated to a reporter enzyme.

    • Data Analysis: Plot the percentage of RT inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay: HIV-1 Replication Inhibition

Cell-based assays are critical for evaluating a compound's antiviral efficacy in a biologically relevant context, accounting for factors like cell permeability and cytotoxicity.[15][16]

  • Objective: To determine the half-maximal effective concentration (EC50) of a compound to inhibit HIV-1 replication in a cell culture system.

  • Principle: A reporter gene (e.g., luciferase or β-galactosidase) is engineered into the HIV-1 genome. Upon successful infection and replication in susceptible host cells (e.g., HEK293T or TZM-bl cells), the reporter gene is expressed, producing a measurable signal. A reduction in the signal indicates inhibition of replication.

  • Methodology:

    • Cell Plating: Seed a suitable host cell line (e.g., HEK293T cells) in a 96-well plate and allow them to adhere overnight.[7]

    • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[7]

    • Viral Infection: Challenge the pre-treated cells with a known amount of a replication-competent or single-cycle HIV-1 vector encoding a reporter gene (e.g., pNL4-3.Luc.R-E-).[7]

    • Incubation: Incubate the infected cells for 24-48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[7]

    • Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to untreated virus-infected controls. Determine the EC50 value using a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with cell-based antiviral assays to assess the compound's toxicity to the host cells and determine its selectivity.

  • Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound.

  • Principle: Measures the reduction in cell viability upon exposure to the test compound using metabolic indicators like MTT, MTS, or resazurin, or by measuring ATP content (e.g., CellTiter-Glo®).

  • Methodology:

    • Cell Culture: Seed host cells in a 96-well plate at the same density used for the antiviral assay.

    • Compound Exposure: Treat the cells with the same serial dilutions of the test compound.

    • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).

    • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol. Measure the resulting colorimetric or fluorometric signal.

    • Data Analysis: Plot cell viability against compound concentration to calculate the CC50. The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.

G cluster_0 Cell-Based Assay Workflow cluster_1 Parallel Cytotoxicity Assay (CC50) cluster_2 Data Analysis Start 1. Seed Host Cells (e.g., HEK293T) Treat 2. Pre-treat with Test Compound Start->Treat Infect 3. Infect with Reporter Virus (HIV-1-Luc) Treat->Infect Incubate 4. Incubate (24-48 hours) Infect->Incubate Measure 5. Lyse Cells & Measure Reporter Activity (Luminescence) Incubate->Measure EC50 Calculate EC50 (Antiviral Potency) Measure->EC50 Tox_Start 1. Seed Host Cells Tox_Treat 2. Treat with Compound Tox_Start->Tox_Treat Tox_Incubate 3. Incubate Tox_Treat->Tox_Incubate Tox_Measure 4. Measure Cell Viability (e.g., MTT Assay) Tox_Incubate->Tox_Measure CC50 Calculate CC50 (Toxicity) Tox_Measure->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Workflow for cell-based antiviral and cytotoxicity assays.

Data Presentation: Comparative Analysis of NNRTIs

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of data for approved and developmental NNRTIs against wild-type (WT) and common resistant mutant strains of HIV-1.

Table 1: Antiviral Activity of Approved NNRTIs

CompoundGenerationTargetEC50 (WT HIV-1)Key Resistant Mutations
Nevirapine FirstHIV-1 RT~10-40 nMK103N, Y181C
Efavirenz FirstHIV-1 RT~1-5 nM[2]K103N
Etravirine SecondHIV-1 RT~1-4 nMActive against K103N, Y181C
Rilpivirine SecondHIV-1 RT~0.1-0.7 nMActive against K103N, Y181C
Doravirine SecondHIV-1 RT~10-20 nMActive against K103N, Y181C

Note: EC50 values can vary based on the specific cell line and assay conditions used.

Table 2: Example Data for a Novel NNRTI Candidate (K-5a2)

CompoundTarget EnzymeIC50 (µM)Antiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
K-5a2 HIV-1 RT1.11 ± 0.320.0031 ± 0.001>100>32,258
Etravirine (Control) HIV-1 RT1.31 ± 0.320.0019 ± 0.000>100>52,631

Data derived from a study on the preclinical candidate K-5a2.[4]

Conclusion and Future Directions

The screening and discovery of novel NNRTIs is a dynamic field driven by the need to combat HIV-1 drug resistance. The journey from a large chemical library to a preclinical candidate involves a sophisticated funnel of in silico, biochemical, and cell-based screening methodologies. Future efforts will likely focus on designing NNRTIs with high genetic barriers to resistance, improved long-acting formulations, and multi-target approaches.[6] The integration of artificial intelligence and machine learning into the drug design and discovery process is poised to further accelerate the development of the next generation of highly effective anti-HIV therapies.[11]

References

Methodological & Application

Application Notes and Protocols: HIV-1 Inhibitor-25 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of effective antiretroviral therapies is crucial for managing HIV-1 infection and preventing the progression to Acquired Immunodeficiency Syndrome (AIDS).[1][2] A key strategy in anti-HIV drug discovery is the identification and characterization of inhibitors that target essential viral enzymes.[3][4] This document provides detailed experimental protocols for the in vitro assessment of "HIV-1 Inhibitor-25," a novel compound targeting the HIV-1 protease.

HIV-1 protease is an aspartyl protease vital for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins necessary for producing infectious virions.[1][5] Inhibition of this enzyme results in the production of non-infectious viral particles, thus limiting viral spread.[5] The protocols outlined below describe a fluorometric-based assay to determine the inhibitory activity of this compound, a cell-based assay to assess its antiviral efficacy in a cellular context, and a cytotoxicity assay to evaluate its safety profile.

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease functions as a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[6] The enzyme binds to specific cleavage sites within the Gag and Gag-Pol polyproteins.[5][6] Protease inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of these polyproteins.[6][7] This disruption of the viral maturation process is a clinically validated approach for HIV-1 treatment.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant HIV-1 Protease
CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound 15.2 ± 2.17.8 ± 1.3Competitive
Amprenavir (Control)8.5 ± 1.54.1 ± 0.8Competitive
Ritonavir (Control)3.9 ± 0.91.9 ± 0.5Competitive

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values were determined using a fluorometric protease activity assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antiviral Activity and Cytotoxicity of this compound in Cell Culture
CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound 36.6 ± 4.5>50>1366
Amprenavir (Control)25.1 ± 3.242.7 ± 5.91701
Ritonavir (Control)18.9 ± 2.835.2 ± 4.11862

EC50 (Half-maximal effective concentration) was determined in a cell-based HIV-1 infection assay using TZM-bl cells. CC50 (Half-maximal cytotoxic concentration) was determined using an XTT assay in uninfected CEM-SS cells. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.[1]

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 5.5)

  • This compound and control inhibitors (e.g., Amprenavir, Ritonavir)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)[1]

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare the following reaction mixtures in the wells of the 96-well plate:

    • Test Wells: 10 µL of diluted inhibitor + 80 µL of HIV-1 Protease solution in Assay Buffer.

    • Enzyme Control Wells: 10 µL of Assay Buffer (with DMSO) + 80 µL of HIV-1 Protease solution.

    • Inhibitor Control Wells: 10 µL of a potent control inhibitor (e.g., Pepstatin A) + 80 µL of HIV-1 Protease solution.[1]

    • Substrate Control (Blank) Wells: 90 µL of Assay Buffer.

  • Incubate the plate at room temperature for 15 minutes.[1]

  • Initiate the enzymatic reaction by adding 10 µL of the HIV-1 Protease Substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at 37°C for 60-180 minutes, taking readings every 1-2 minutes.[1]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Enzyme_Control - Rate_Blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based HIV-1 Infection Assay (TZM-bl Reporter Assay)

This assay quantifies the ability of an inhibitor to prevent HIV-1 infection of target cells. The TZM-bl cell line contains an integrated luciferase gene under the control of the HIV-1 Tat protein, allowing for a quantitative measure of infection.[5]

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound and control inhibitors

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Beta-Glo Assay System)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and control inhibitors in complete culture medium.

  • Remove the culture medium from the cells and add 50 µL of the diluted inhibitors to the respective wells.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal) to each well, except for the cell control wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[9]

Cytotoxicity Assay (XTT Assay)

This assay evaluates the toxicity of the inhibitor on host cells to determine its therapeutic window.[5]

Materials:

  • CEM-SS cells (or another susceptible cell line)

  • Complete culture medium

  • This compound and control inhibitors

  • 96-well cell culture plates

  • XTT labeling reagent

  • Spectrophotometer (450 nm)

Procedure:

  • Seed CEM-SS cells in a 96-well plate at a density of 5 x 104 cells per well.

  • Add serial dilutions of this compound and control inhibitors to the wells. Include wells with cells only (untreated control) and medium only (blank).

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 50 µL of XTT labeling reagent to each well and incubate for 4 hours at 37°C, 5% CO2.

  • Measure the absorbance at 450 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent cell viability for each inhibitor concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 value.

Visualizations

HIV_Protease_Inhibition_Pathway cluster_virus HIV-1 Virion Maturation cluster_inhibition Mechanism of Inhibition Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Site Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Mature_Proteins Mature Viral Proteins (RT, IN, PR) Protease->Mature_Proteins Cleavage Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Inhibitor_25 This compound Inhibitor_25->Protease Binding to Active Site

Caption: HIV-1 Protease Inhibition Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays start_b Prepare Reagents incubate_b Incubate Inhibitor + Protease start_b->incubate_b add_substrate Add Fluorogenic Substrate incubate_b->add_substrate measure_b Measure Fluorescence (Kinetic) add_substrate->measure_b analyze_b Calculate IC50 measure_b->analyze_b start_c Seed Cells add_inhibitor Add Inhibitor start_c->add_inhibitor infect_cells Infect with HIV-1 add_inhibitor->infect_cells incubate_c Incubate 48h infect_cells->incubate_c measure_c Measure Luminescence (EC50) or Cell Viability (CC50) incubate_c->measure_c analyze_c Calculate EC50 & CC50 measure_c->analyze_c

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols for HIV-1 Inhibitor-25 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of HIV-1 Inhibitor-25, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides detailed protocols for assessing its antiviral efficacy and cytotoxicity, and includes visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also identified as compound R-12a, is a highly effective and specific inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] As an NNRTI, it binds to an allosteric site on the p66 subunit of the RT, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[3][4]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and application of the inhibitor in experimental settings.

PropertyValueReference
Molecular Formula C₂₆H₁₉N₅O₂[5]
Molar Mass 433.46 g/mol [5]
Solubility 10 mM in DMSO[2]
Target HIV-1 Reverse Transcriptase[1][2]
IC₅₀ (RT enzyme) 0.1061 µM[1][2]
EC₅₀ (WT HIV-1 in MT-4 cells) 13.6 nM[1][2]
CC₅₀ (MT-4 cells) 33.13 µM[1][2]
Activity against Mutant Strains Active against L100I, K103N, Y181C, Y188L, E138K, F227L+V106A with EC₅₀ values ranging from 0.1961 to 5.8136 µM[1][2]

Signaling Pathway of HIV-1 Replication and Inhibition by NNRTIs

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the point of intervention for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibitor Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating ReverseTranscription 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->ReverseTranscription Integration 4. Integration ReverseTranscription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virions Inhibitor This compound (NNRTI) Inhibitor->ReverseTranscription Inhibits Virus->Entry

HIV-1 replication cycle and NNRTI inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the antiviral activity and cytotoxicity of this compound in a laboratory setting.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in sterile DMSO to prepare a 10 mM stock solution.

  • Gently vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Antiviral Activity Assay (EC₅₀ Determination)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in MT-4 cells. Viral replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., NL4-3 strain)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture MT-4 cells in complete growth medium.

    • On the day of the assay, count the cells and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Dilution:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium. A common starting concentration for the highest dose is 10 µM, followed by 3-fold or 5-fold serial dilutions.

    • Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Infection:

    • Add 50 µL of the diluted inhibitor to the appropriate wells.

    • Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01-0.05) to all wells except the mock-infected control wells.

    • For mock-infected wells, add 50 µL of complete growth medium instead of the virus stock.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-5 days.

  • Quantification of Viral Replication:

    • After the incubation period, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination) using MTT

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound in MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MT-4 cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of the diluted compound to the corresponding wells. Include a cell control (no compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for testing HIV-1 inhibitors in a cell culture setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_results Results Prep_Cells Prepare MT-4 Cells Seed_Cells Seed Cells in 96-well Plate Prep_Cells->Seed_Cells Prep_Inhibitor Prepare this compound Stock Solution (10 mM in DMSO) Add_Inhibitor Add Serial Dilutions of Inhibitor Prep_Inhibitor->Add_Inhibitor Prep_Virus Prepare HIV-1 Stock Infect_Cells Infect Cells with HIV-1 Prep_Virus->Infect_Cells Seed_Cells->Add_Inhibitor Add_Inhibitor->Infect_Cells Incubate Incubate for 4-5 Days at 37°C Infect_Cells->Incubate Antiviral_Assay Antiviral Assay (p24 ELISA) Incubate->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC₅₀ Antiviral_Assay->Calculate_EC50 Calculate_CC50 Calculate CC₅₀ Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) (CC₅₀ / EC₅₀) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Workflow for in vitro testing of HIV-1 inhibitors.

Data Presentation

The quantitative data generated from the antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison and interpretation.

CompoundEC₅₀ (nM) vs WT HIV-1CC₅₀ (µM) in MT-4 cellsSelectivity Index (SI = CC₅₀/EC₅₀)
This compound 13.633.13~2436
Reference Drug 1 (e.g., Nevirapine) Insert ValueInsert ValueCalculate
Reference Drug 2 (e.g., Efavirenz) Insert ValueInsert ValueCalculate

Note: The values for reference drugs should be determined in parallel with this compound for accurate comparison.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in cell culture experiments to further investigate its antiviral properties and potential as a therapeutic agent against HIV-1.

References

Application Notes and Protocols for Assessing HIV-1 Inhibitors in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and development of novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors are crucial for combating the emergence of drug-resistant viral strains. Enzymatic assays are fundamental tools in this process, allowing for the direct assessment of a compound's ability to inhibit key viral enzymes essential for the HIV-1 life cycle. This document provides detailed protocols for assessing a candidate compound, referred to here as "Inhibitor-25," against three primary HIV-1 enzymatic targets: Reverse Transcriptase (RT), Protease (PR), and Integrase (IN).

The following protocols describe common non-radioactive, fluorescence- or colorimetric-based assays suitable for high-throughput screening (HTS) and detailed kinetic analysis.

Overall Workflow for HIV-1 Inhibitor Assessment

The general workflow for evaluating a potential HIV-1 inhibitor involves a multi-step process, from initial screening in enzymatic assays to validation in cell-based models.

G cluster_0 Phase 1: Enzymatic Assays cluster_2 Phase 3: Lead Optimization A Primary Screening (Single High Concentration) B Dose-Response Assays (IC50 Determination) A->B Active Hits C Mechanism of Action Studies (e.g., Ki Determination) B->C Potent Hits D Antiviral Activity Assay (EC50 in T-cells) C->D Confirmed Mechanism E Cytotoxicity Assay (CC50 Determination) F Selectivity Index (SI) Calculation (CC50 / EC50) D->F E->F G Resistance Profiling F->G High SI H ADME/Tox Studies G->H

Caption: General workflow for HIV-1 inhibitor discovery and development.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the ability of Inhibitor-25 to block the RNA-dependent DNA polymerase activity of HIV-1 RT. A common method is a non-radioactive ELISA-based assay that detects the synthesis of digoxigenin (DIG)-labeled DNA from an RNA template.[1] The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-labeled primer, and the amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Experimental Workflow: RT Inhibition Assay

A Prepare Reagents: - Inhibitor-25 dilutions - RT Enzyme - Reaction Mix (Template/Primer, dNTPs with DIG/Biotin) B Incubate Inhibitor-25 with RT Enzyme A->B C Initiate Reaction: Add Reaction Mix B->C D Incubate at 37°C (e.g., 1-2 hours) C->D E Stop Reaction & Transfer to Streptavidin Plate D->E F Incubate to Capture Biotin-DNA E->F G Wash Plate F->G H Add Anti-DIG-POD Antibody G->H I Wash Plate H->I J Add Substrate (TMB) I->J K Read Absorbance (450 nm) J->K

Caption: Workflow for the ELISA-based HIV-1 RT inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Inhibitor-25: Prepare a 10-point serial dilution of Inhibitor-25 in assay buffer (e.g., starting from 100 µM). Include a known RT inhibitor (e.g., Nevirapine or Efavirenz) as a positive control and a DMSO/buffer-only well as a negative control (0% inhibition).[2]

    • HIV-1 RT Enzyme: Dilute recombinant HIV-1 RT to a pre-determined optimal concentration in the reaction buffer.

    • Reaction Mixture: Prepare a mix containing a poly(A) RNA template, an oligo(dT) primer labeled with biotin, and a mixture of dNTPs including DIG-dUTP.

  • Assay Procedure (96-well format):

    • Add 10 µL of each Inhibitor-25 dilution (or control) to the appropriate wells of a microplate.

    • Add 20 µL of diluted HIV-1 RT enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the polymerase reaction by adding 20 µL of the reaction mixture to each well.

    • Incubate the plate for 1-2 hours at 37°C.[3]

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Transfer 50 µL of the reaction product to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the plate.

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of anti-DIG-peroxidase (POD) antibody conjugate diluted in buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 10-30 minutes, or until sufficient color develops.

    • Stop the colorimetric reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: RT Inhibition

Data presented is for illustrative purposes only.

Compound Target Assay Type IC50 (nM) Hill Slope
Inhibitor-25 HIV-1 RT ELISA-based 85.4 1.1

| Nevirapine (Control) | HIV-1 RT | ELISA-based | 50.2 | 1.0 |

Protocol 2: HIV-1 Protease (PR) Inhibition Assay

Principle: This assay quantifies the ability of Inhibitor-25 to block the proteolytic activity of HIV-1 PR. A widely used method is a fluorometric assay based on Förster Resonance Energy Transfer (FRET).[4] The assay uses a synthetic peptide substrate containing a fluorophore and a quencher pair. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by HIV-1 PR separates the pair, resulting in an increase in fluorescence that is proportional to enzyme activity.[5][6]

Experimental Workflow: Protease Inhibition Assay

A Prepare Reagents: - Inhibitor-25 dilutions - HIV-1 PR Enzyme - FRET Substrate B Add Inhibitor-25 to Plate Wells A->B C Add HIV-1 PR Enzyme B->C D Incubate at RT (e.g., 15 minutes) C->D E Initiate Reaction: Add FRET Substrate D->E F Measure Fluorescence (Kinetic Mode, 37°C) Ex/Em = 330/450 nm E->F G Calculate Rate of Reaction (Slope) F->G H Determine % Inhibition and IC50 G->H

Caption: Workflow for the FRET-based HIV-1 Protease inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Inhibitor-25: Prepare serial dilutions of Inhibitor-25 in assay buffer. Include a known PR inhibitor (e.g., Darunavir or Saquinavir) as a positive control and a DMSO/buffer-only control.[7][8]

    • HIV-1 PR Enzyme: Dilute the recombinant HIV-1 PR in a suitable assay buffer.

    • FRET Substrate: Reconstitute the fluorogenic peptide substrate in DMSO and then dilute to the final working concentration in assay buffer. Protect from light.

  • Assay Procedure (96-well black plate):

    • Add 10 µL of each Inhibitor-25 dilution (or control) to the wells of a black, flat-bottom 96-well plate.

    • Add 80 µL of the diluted HIV-1 PR enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[6]

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well. Mix gently.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 60-120 minutes (kinetic mode).[5]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Data Presentation: PR Inhibition

Data presented is for illustrative purposes only.

Compound Target Assay Type IC50 (nM) Hill Slope
Inhibitor-25 HIV-1 PR FRET-based 12.7 1.2

| Darunavir (Control) | HIV-1 PR | FRET-based | 2.9 | 1.0 |

Protocol 3: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

Principle: This assay measures the ability of Inhibitor-25 to block the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence. The assay uses a streptavidin-coated plate to capture a biotin-labeled donor substrate (DS) DNA, which mimics the viral DNA LTR end. Recombinant HIV-1 IN enzyme binds to this substrate. A target substrate (TS) DNA with a 3'-end modification is then added. In the absence of an inhibitor, the IN enzyme catalyzes the integration of the DS DNA into the TS DNA. The integrated product is detected using an HRP-labeled antibody that recognizes the modification on the TS DNA.[9][10]

Experimental Workflow: Integrase Inhibition Assay

A Coat Streptavidin Plate with Biotin-DS DNA B Wash Plate A->B C Add HIV-1 IN Enzyme B->C D Incubate to Load Enzyme onto DNA C->D E Wash Plate D->E F Add Inhibitor-25 E->F G Add TS DNA to start reaction F->G H Incubate at 37°C G->H I Wash Plate H->I J Add HRP-Antibody (detects TS DNA) I->J K Wash Plate J->K L Add Substrate (TMB) K->L M Read Absorbance (450 nm) L->M

Caption: Workflow for the HIV-1 Integrase strand transfer inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Plate Preparation: Add 100 µL of 1X biotin-labeled Donor Substrate (DS) DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C. Wash 5 times with wash buffer.

    • Inhibitor-25: Prepare serial dilutions of Inhibitor-25. Include a known IN inhibitor (e.g., Raltegravir or Elvitegravir) as a positive control.

    • HIV-1 IN Enzyme: Dilute recombinant HIV-1 IN in reaction buffer.

    • Target Substrate (TS) DNA: Dilute the modified TS DNA in reaction buffer.

  • Assay Procedure:

    • After coating the plate with DS DNA, block the wells with 200 µL of blocking buffer for 30 minutes at 37°C. Aspirate and wash 3 times with reaction buffer.[9]

    • Add 100 µL of diluted HIV-1 IN enzyme to each well and incubate for 30 minutes at 37°C to allow the enzyme to bind to the DS DNA.

    • Wash the plate 3 times with 200 µL of reaction buffer.

    • Add 50 µL of the appropriate Inhibitor-25 dilution or control to each well and incubate for 5-10 minutes at room temperature.

    • Initiate the strand transfer reaction by adding 50 µL of the TS DNA solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of HRP-conjugated antibody solution (specific for the TS DNA modification).

    • Incubate for 30 minutes at 37°C.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate and incubate for 10-30 minutes.

    • Stop the reaction with 100 µL of stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of strand transfer inhibition for each inhibitor concentration.

    • Plot the data and determine the IC50 value using a suitable curve-fitting model.

Data Presentation: IN Inhibition

Data presented is for illustrative purposes only.

Compound Target Assay Type IC50 (nM) Hill Slope
Inhibitor-25 HIV-1 IN Strand Transfer 225.1 0.9

| Raltegravir (Control) | HIV-1 IN | Strand Transfer | 70.8 | 1.0 |

HIV-1 Life Cycle and Drug Targets

Understanding the HIV-1 life cycle is essential for contextualizing the role of the enzymes targeted in these assays. The following diagram illustrates the key stages and the points of intervention for major classes of antiretroviral drugs.

cluster_cell Host Cell (CD4+ T-Cell) cluster_nucleus Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (vDNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Maturation 7. Budding & Maturation Assembly->Maturation Infectious_HIV Infectious HIV Virion Maturation->Infectious_HIV Nucleus Nucleus HIV HIV Virion HIV->Entry Fusion_I Fusion Inhibitors Fusion_I->Entry RT_I RT Inhibitors (e.g., Nevirapine) RT_I->RT IN_I Integrase Inhibitors (e.g., Raltegravir) IN_I->Integration PR_I Protease Inhibitors (e.g., Darunavir) PR_I->Maturation

Caption: Key stages of the HIV-1 life cycle and targets for antiretroviral drugs.

References

A Practical Guide to the Synthesis of Pyrimido[5,4-f]benzothiazepine Analogs as HIV-1 Reverse Transcriptase Inhibitors

A Practical Guide to the Synthesis of Pyrimido[5,4-f]benzo[1][2]thiazepine Analogs as HIV-1 Reverse Transcriptase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically focusing on [[(2-ethoxyethyl)oxy]methyl]-pyrimido[5,4-f]benzo[1][2]thiazepine (designated as inhibitor-25 in seminal literature) and its analogs. These compounds are of interest for their potential as antiretroviral agents.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that relies on a unique enzyme, reverse transcriptase (RT), to convert its RNA genome into DNA, a crucial step for integration into the host cell's genome.[3][4] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[5][6][7] This guide details the synthesis of a potent NNRTI, inhibitor-25, and its analogs, which belong to the pyrimido[5,4-f]benzo[1][2]thiazepine chemical class. The synthetic route is based on a Mannich-type cyclization followed by N1-alkylation.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of synthesized pyrimido[5,4-f]benzo[1][2]thiazepine analogs against HIV-1 reverse transcriptase.

Compound IDR Group (at N1 position)IC50 (µM)
5a H>100
20 CH3100
21 CH2CH2OH1.8
22 CH2CH2OCH31.4
23 CH2OCH2CH2OH1.0
24 CH2OCH2CH2OCH30.8
25 CH2OCH2CH2OCH2CH30.64

Experimental Protocols

The synthesis of the target compounds involves a two-step process: the formation of the core pyrimido[5,4-f]benzo[1][2]thiazepine ring system, followed by the alkylation at the N1 position.

Protocol 1: Synthesis of 6,11-Dihydro-5H-pyrimido[5,4-f]benzo[1][2]thiazepin-5-one (Intermediate 5a)

This protocol describes the synthesis of the core heterocyclic structure.

Materials:

  • 6-[(2-Aminophenyl)thio]uracil

  • Paraformaldehyde

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • A suspension of 6-[(2-aminophenyl)thio]uracil (1.0 g, 4.0 mmol) and paraformaldehyde (0.24 g, 8.0 mmol) in 20 mL of DMF is prepared.

  • The mixture is heated to 130 °C for 2 hours, during which time the solution becomes clear.

  • The solution is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is treated with 1 M HCl.

  • The solid precipitate is collected by filtration, washed with water, and then with ethanol.

  • The product is dried under vacuum to yield 6,11-dihydro-5H-pyrimido[5,4-f]benzo[1][2]thiazepin-5-one (5a) as a solid.

Protocol 2: General Procedure for N1-Alkylation of the Pyrimido[5,4-f]benzo[1][2]thiazepine Core

This protocol outlines the general method for introducing various side chains at the N1 position of the heterocyclic core to generate the final inhibitor analogs. This is exemplified by the synthesis of inhibitor-25.

Materials:

  • 6,11-Dihydro-5H-pyrimido[5,4-f]benzo[1][2]thiazepin-5-one (5a)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • 1-Chloro-2-(ethoxymethyl)ethane

  • Acetonitrile (anhydrous)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Procedure:

  • A suspension of the pyrimido[5,4-f]benzo[1][2]thiazepin-5-one (5a) (0.2 g, 0.81 mmol) in 10 mL of hexamethyldisilazane (HMDS) is prepared.

  • A catalytic amount of ammonium sulfate is added, and the mixture is refluxed for 2 hours until the solution becomes clear.

  • The excess HMDS is removed under reduced pressure to yield a silylated intermediate.

  • The silylated intermediate is dissolved in 10 mL of anhydrous acetonitrile.

  • 1-Chloro-2-(ethoxymethyl)ethane (0.15 g, 1.22 mmol) is added to the solution.

  • The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.27 g, 1.22 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the final product, [[(2-ethoxyethyl)oxy]methyl]-pyrimido[5,4-f]benzo[1][2]thiazepine (Inhibitor 25).

Protocol 3: In Vitro HIV-1 Reverse Transcriptase Assay

This protocol provides a general overview of how the inhibitory activity of the synthesized compounds is determined.

Principle: The assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase. The enzyme's activity is determined by measuring the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a template-primer duplex.

General Procedure:

  • Recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(rA)-oligo(dT)).

  • A mixture of dNTPs, including a labeled dNTP (e.g., [³H]dTTP), is added to the reaction.

  • The test compound (dissolved in a suitable solvent like DMSO) is added at various concentrations.

  • The reaction is allowed to proceed at 37 °C for a specified time (e.g., 1 hour).

  • The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

  • The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

HIV_Lifecycle_NNRTI_Inhibitioncluster_cellHost Cellcluster_cytoplasmCytoplasmEntry1. Binding & FusionUncoating2. UncoatingEntry->UncoatingRT_Process3. Reverse Transcription(Viral RNA -> dsDNA)Uncoating->RT_ProcessIntegration4. Integration(Viral DNA -> Host DNA)RT_Process->IntegrationTranscription5. Transcription(Host DNA -> Viral RNA)Integration->TranscriptionTranslation6. Translation(Viral RNA -> Proteins)Transcription->TranslationAssembly7. AssemblyTranslation->AssemblyBudding8. Budding & MaturationAssembly->BuddingVirusHIV VirionBudding->VirusNew VirionInhibitorPyrimidobenzothiazepineNNRTIInhibitor->RT_ProcessInhibitsVirus->EntrySynthesis_Workflowcluster_step1Step 1: Core Synthesiscluster_step2Step 2: N1-Alkylationstart6-[(2-Aminophenyl)thio]uracil+ Paraformaldehydereaction1Mannich-type Cyclization(DMF, 130°C)start->reaction1intermediateIntermediate 5a(Pyrimidobenzothiazepine Core)reaction1->intermediatesilylationSilylation with HMDSintermediate->silylationPurified CorealkylationAlkylation with R-Cl+ TMSOTf (catalyst)silylation->alkylationproductFinal Analog(e.g., Inhibitor-25)alkylation->product

Application Notes and Protocols for HIV-1 Inhibitor-25 in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-25 (also known as compound R-12a) is a potent, novel non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As with other antiretroviral agents, its use in combination therapy is critical to achieving durable viral suppression, preventing the emergence of drug resistance, and improving clinical outcomes. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with other antiretroviral drugs. Detailed experimental protocols are provided to guide researchers in assessing its synergistic potential and resistance profile.

Mechanism of Action

This compound, as an NNRTI, non-competitively binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.

Combination Therapy Rationale

The use of combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection. The primary goals of combining this compound with other antiretrovirals are to:

  • Enhance Antiviral Efficacy: Achieve synergistic or additive effects for more potent viral suppression.

  • Prevent Drug Resistance: Suppress viral replication to a level where the emergence of resistant mutations is minimized.

  • Target Different Stages of the Viral Lifecycle: Combining drugs with different mechanisms of action can lead to a more comprehensive inhibition of viral replication.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro antiviral activity of this compound alone and its efficacy against common NNRTI-resistant HIV-1 strains.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainIC50 (µM)
Wild-type HIV-10.1061[1]

Table 2: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Strains

Resistant Mutant StrainEC50 (µM)
E138K0.1961
Y181C0.5075
K103N0.4383
L100I1.2458
Y188L5.8136
F227L+V106A3.0683

Data for resistant strains sourced from AmBeed, although the specific reference for this data is not provided in the search result.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Inhibition Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Cell Plating: Seed the HIV-1 permissive cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

  • Drug Addition: Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with no virus and no inhibitor as a cell control.

  • Virus Infection: Add a predetermined amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01) to all wells except the cell control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication by assessing cell viability using an MTT or XTT assay, or by quantifying p24 antigen in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Checkerboard Synergy Assay

This protocol is for evaluating the synergistic, additive, or antagonistic effect of this compound in combination with another antiretroviral drug.

Materials:

  • Same as Protocol 1, with the addition of a second antiretroviral drug.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second antiretroviral drug along the y-axis.

  • Cell Plating and Infection: Follow steps 1 and 4 from Protocol 1.

  • Drug Combination Addition: Add the drug combinations to the corresponding wells.

  • Incubation and Quantification: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis:

    • Determine the IC50 for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • Calculate the Combination Index (CI) = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additive

      • CI > 1.1: Antagonism

Visualizations

HIV-1 Lifecycle and Points of Inhibition

The following diagram illustrates the lifecycle of HIV-1 and the points at which different classes of antiretroviral drugs, including NNRTIs like this compound, exert their effects.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus HIV Virion Budding->Virus New Virion Entry_Inh Entry Inhibitors Entry_Inh->Entry NNRTI NNRTIs (this compound) NNRTI->RT NRTI NRTIs NRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding Virus->Entry

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Experimental Workflow for Checkerboard Synergy Assay

This diagram outlines the key steps in performing a checkerboard synergy assay to evaluate drug combinations.

Checkerboard_Workflow start Start prep_cells Prepare and Seed Target Cells in 96-well Plate start->prep_cells prep_drugs Prepare Serial Dilutions of Drug A and Drug B prep_cells->prep_drugs setup_plate Create Checkerboard Plate: Drug A (x-axis), Drug B (y-axis) prep_drugs->setup_plate add_virus Infect Cells with HIV-1 setup_plate->add_virus incubate Incubate for 4-5 Days add_virus->incubate quantify Quantify Viral Replication (e.g., MTT Assay, p24 ELISA) incubate->quantify analyze Data Analysis: Calculate FIC and CI quantify->analyze interpret Interpret Results: Synergy, Additive, or Antagonism analyze->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

References

Application Notes and Protocols for HIV-1 Inhibitor-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling and in vitro evaluation of HIV-1 Inhibitor-25, a novel antiretroviral compound. The procedures outlined below are intended for use by trained personnel in a laboratory setting.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and various drug-resistant strains of HIV-1. These guidelines describe the necessary laboratory procedures for its safe handling, storage, and evaluation of its antiviral efficacy and cytotoxicity in vitro.

Safety and Handling

Standard laboratory precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.[1]

  • Spills: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert binder.[1]

  • Waste Disposal: Dispose of all waste materials contaminated with this compound according to institutional and local regulations for chemical waste.[1]

Storage

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.[1]

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][3]

In Vitro Efficacy Testing

The antiviral activity of this compound is determined by its ability to inhibit HIV-1 replication in cell culture and to directly inhibit the activity of the HIV-1 reverse transcriptase enzyme.

This protocol describes a cell-based assay using a reporter cell line to quantify the inhibition of HIV-1 replication.[4][5][6][7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 in a cell culture model.

Materials:

  • CEM-GFP reporter cell line[7]

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well cell culture plates

  • This compound

  • Control compounds (e.g., a known NNRTI like Nevirapine)

  • Fluorometer

Protocol:

  • Seed CEM-GFP cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and control compounds in complete medium.

  • Add 50 µL of the compound dilutions to the appropriate wells. Include wells with cells only (mock infection) and cells with virus but no compound (virus control).

  • Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Measure the green fluorescent protein (GFP) signal using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[7]

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis seed_cells Seed CEM-GFP cells in 96-well plate add_inhibitor Add inhibitor dilutions to cells prep_inhibitor Prepare serial dilutions of this compound prep_inhibitor->add_inhibitor add_virus Infect cells with HIV-1 add_inhibitor->add_virus incubate Incubate at 37°C for 48-72 hours add_virus->incubate measure_gfp Measure GFP fluorescence incubate->measure_gfp calc_inhibition Calculate % inhibition measure_gfp->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for the biochemical HIV-1 RT inhibition assay.

Cytotoxicity Testing

It is essential to assess the toxicity of this compound to the host cells to determine its therapeutic index. [8][9]

This protocol uses the MTT assay to measure the metabolic activity of cells as an indicator of cell viability. [9] Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • CEM-GFP cells (or other appropriate host cell line)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Spectrophotometer

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells and medium only (cell control).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

  • Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Data Presentation

The quantitative data from the in vitro assays should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound

CompoundAntiviral Activity (IC₅₀, nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound5.2>100>19,230
Nevirapine (Control)15.8>100>6,329

Table 2: HIV-1 Reverse Transcriptase Inhibition

CompoundRT Inhibition (IC₅₀, nM)
This compound2.1
Nevirapine (Control)8.7

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Mechanism of Action of this compound

G cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm viral_rna Viral RNA rt_enzyme Reverse Transcriptase viral_rna->rt_enzyme template viral_dna Viral DNA rt_enzyme->viral_dna synthesizes dntps Cellular dNTPs dntps->rt_enzyme substrate inhibitor This compound inhibitor->rt_enzyme binds & inhibits

Caption: this compound inhibits reverse transcriptase.

References

Application of Computational Docking for HIV-1 Inhibitor-25

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge in combating Human Immunodeficiency Virus Type 1 (HIV-1) is significantly hampered by the virus's high mutation rate, which often leads to drug resistance. A key target for antiretroviral therapy is the HIV-1 Reverse Transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing conformational changes that inhibit its function.

This document provides a detailed application and protocol for the use of computational docking to study a potent NNRTI, herein designated as Inhibitor-25 (modeled after the well-characterized drug Efavirenz). We will explore its interaction with both wild-type HIV-1 RT and a common drug-resistant mutant, K103N. Computational docking allows for the prediction of binding affinity and orientation of a ligand (Inhibitor-25) to its protein target (HIV-1 RT), providing valuable insights into the mechanisms of inhibition and resistance at a molecular level.

Data Presentation

The following tables summarize the quantitative data from computational docking and experimental assays of Inhibitor-25 against both wild-type (WT) and the K103N mutant of HIV-1 RT. The data illustrates the reduced efficacy of the inhibitor against the resistant strain.

Table 1: Computational Docking Results for Inhibitor-25 against HIV-1 RT

TargetPDB IDDocking Score (kcal/mol)Estimated Binding Free Energy (kcal/mol)Key Interacting Residues
Wild-Type HIV-1 RT1FK9-10.2-9.8 ± 0.5L100, K101, K103, V106, Y181, Y188, G190, F227, W229
K103N Mutant HIV-1 RT1IKW-7.5-7.2 ± 0.7L100, K101, N103, V106, Y181, Y188, G190, F227, W229

Note: Docking scores and binding free energies are representative values obtained from molecular docking simulations. Actual values may vary depending on the software and force field used.

Table 2: In Vitro Inhibitory Activity of Inhibitor-25

TargetIC50 (nM)EC50 (nM)Fold Change in Resistance
Wild-Type HIV-1 RT2.57.4-
K103N Mutant HIV-1 RT150444~60

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are representative experimental values. The K103N mutation significantly reduces the susceptibility of the virus to Inhibitor-25.

Experimental Protocols

This section provides a detailed methodology for performing computational docking of Inhibitor-25 against wild-type and K103N mutant HIV-1 RT.

Protocol 1: Preparation of Receptor and Ligand
  • Receptor Preparation:

    • Download the crystal structures of wild-type HIV-1 RT complexed with Efavirenz (PDB ID: 1FK9) and the K103N mutant (PDB ID: 1IKW) from the Protein Data Bank.[1][2]

    • For each structure, remove water molecules and any co-crystallized ligands other than the inhibitor.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges) using molecular modeling software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site for docking based on the position of the co-crystallized inhibitor. A grid box of 60x60x60 Å centered on the inhibitor is recommended to encompass the entire binding pocket.

  • Ligand Preparation:

    • Obtain the 3D structure of Inhibitor-25 (Efavirenz) from a chemical database (e.g., PubChem) or draw it using a chemical drawing tool like ChemDraw.

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDock Tools.

Protocol 2: Molecular Docking Simulation
  • Software Selection:

    • Utilize a well-validated molecular docking program such as AutoDock Vina, GOLD, or FlexX.[3] The following steps are based on AutoDock Vina.

  • Docking Execution:

    • Launch the docking simulation, providing the prepared receptor and ligand files as input.

    • Specify the coordinates of the grid box defining the binding site.

    • Set the exhaustiveness of the search to a value of 20 to ensure a thorough exploration of the conformational space.

    • Run the docking for both the wild-type and the K103N mutant receptors.

  • Analysis of Results:

    • The docking program will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).

    • Analyze the top-ranked pose for each receptor. Visualize the interactions between the ligand and the protein residues in the binding pocket using software like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds and hydrophobic interactions. For the K103N mutant, note the loss of key interactions involving the mutated residue, which explains the reduced binding affinity.[4]

Mandatory Visualization

The following diagrams visualize the computational workflow and the biological context of Inhibitor-25's action.

Computational_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 1FK9, 1IKW) - Remove water - Add hydrogens - Assign charges Docking Molecular Docking (e.g., AutoDock Vina) - Define grid box - Run simulation Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Inhibitor-25) - 3D structure - Energy minimization - Assign charges Ligand_Prep->Docking Pose_Analysis Pose & Score Analysis - Rank by binding affinity - Identify best pose Docking->Pose_Analysis Interaction_Analysis Interaction Analysis - Visualize complex - Identify key residues - Compare WT vs Mutant Pose_Analysis->Interaction_Analysis

Caption: Computational docking workflow for Inhibitor-25.

HIV1_Life_Cycle Entry 1. Entry & Uncoating viral RNA, RT, Integrase enter the host cell RT_Step 2. Reverse Transcription viral RNA -> viral DNA (by Reverse Transcriptase) Entry->RT_Step Integration 3. Integration viral DNA integrates into host genome (provirus) RT_Step->Integration Transcription 4. Transcription provirus -> viral RNA Integration->Transcription Translation 5. Translation viral RNA -> viral proteins Transcription->Translation Assembly 6. Assembly & Budding new virus particles are formed Translation->Assembly Maturation 7. Maturation new virus matures Assembly->Maturation Inhibitor Inhibitor-25 (NNRTI) Inhibitor->RT_Step Inhibits

Caption: HIV-1 life cycle and the inhibitory action of Inhibitor-25.

References

Troubleshooting & Optimization

improving solubility of HIV-1 inhibitor-25 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of HIV-1 inhibitor-25 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is reported to have a solubility of 10 mM in dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is low, which is a common characteristic of diarylpyrimidine derivatives.

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A2: Precipitation upon addition to aqueous solutions is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO. This occurs because the compound is poorly soluble in the final aqueous environment. The final concentration of the organic solvent in your assay should be kept as low as possible, typically below 0.5%, to minimize its potential effects on the experiment and to avoid precipitation.

Q3: What are the initial steps I should take to improve the solubility of this compound in my in vitro assay?

A3: Start by preparing a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your aqueous buffer to reach the desired final concentration while ensuring the final DMSO concentration is minimal. If precipitation still occurs, you may need to explore the use of co-solvents or other formulation strategies.

Q4: Are there alternative solvents to DMSO that I can use?

A4: Other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered. However, their compatibility with your specific in vitro assay and their potential for cytotoxicity must be evaluated. It is crucial to determine the solubility of this compound in these alternative solvents and to keep their final concentration in the assay as low as possible.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Step 1: Optimize DMSO Concentration

The most straightforward initial step is to minimize the final concentration of DMSO in your assay medium.

  • Problem: Adding a small volume of a highly concentrated DMSO stock of this compound to a large volume of aqueous buffer leads to immediate precipitation.

  • Solution: Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration and its potential impact on your cells or assay components.

Table 1: Example of DMSO Concentration Optimization

Stock Concentration in DMSOVolume of Stock for 1 mL final volume (to achieve 10 µM)Final DMSO ConcentrationObservation
10 mM1 µL0.1%No precipitation
1 mM10 µL1.0%Potential for precipitation
100 µM100 µL10%High likelihood of precipitation

Step 2: Employing Co-solvents

If minimizing DMSO concentration is insufficient, the use of a co-solvent in the final aqueous buffer can enhance solubility.

  • Problem: The compound precipitates even at low DMSO concentrations.

  • Solution: Introduce a water-miscible co-solvent like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol into your aqueous buffer before adding the DMSO stock of the inhibitor.

Table 2: Example of Co-solvent Systems for Improved Solubility

Co-solvent System (in aqueous buffer)Final Co-solvent ConcentrationFinal DMSO ConcentrationExpected Outcome
10% Ethanol10%0.1%Improved solubility
5% PEG 4005%0.1%Improved solubility
2% Propylene Glycol2%0.1%Moderate improvement

Note: Always test the tolerance of your cell line or assay system to the chosen co-solvent concentration.

Step 3: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

  • Problem: this compound has poor solubility in neutral pH buffers.

  • Solution: Although the structure of this compound does not immediately suggest a strongly ionizable group, small pH adjustments of the assay buffer (if permissible for the experiment) could be explored. The effect of pH on the solubility of diarylpyrimidine derivatives can be compound-specific.

Step 4: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Problem: The compound remains insoluble despite optimizing solvents and pH.

  • Solution: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, into the assay buffer.

Table 3: Example of Surfactant Use

SurfactantConcentration in Aqueous BufferFinal DMSO ConcentrationExpected Outcome
Tween® 800.01% - 0.1% (w/v)0.1%Enhanced solubility
Polysorbate 200.01% - 0.1% (w/v)0.1%Enhanced solubility

Caution: Surfactants can interfere with cell membranes and some assay components. A vehicle control with the surfactant is essential.

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Problem: Other methods are not effective or are incompatible with the assay.

  • Solution: Prepare a stock solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer before adding the DMSO stock of the inhibitor.

Experimental Protocols

Protocol 1: Standard Dilution from DMSO Stock
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For a final concentration of 10 µM in your assay, serially dilute the stock solution in your aqueous buffer. For example, to make a 1 µM final concentration in 1 mL, add 0.1 µL of the 10 mM stock to 999.9 µL of your assay buffer.

  • Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Include a vehicle control in your experiment with the same final concentration of DMSO.

Protocol 2: Co-solvent Formulation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare your aqueous assay buffer containing the desired concentration of a co-solvent (e.g., 10% ethanol).

  • Serially dilute the DMSO stock of the inhibitor into the co-solvent-containing buffer to the desired final concentration.

  • Ensure your vehicle control contains the same final concentrations of both DMSO and the co-solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Solubility Troubleshooting cluster_assay In Vitro Assay stock Prepare 10 mM Stock in 100% DMSO dilution Direct Dilution into Aqueous Buffer stock->dilution Standard Protocol assay Perform In Vitro Assay dilution->assay precipitation precipitation dilution->precipitation Precipitation? cosolvent Use of Co-solvents (e.g., Ethanol, PEG 400) cosolvent->assay precipitation2 precipitation2 cosolvent->precipitation2 Still Precipitates? surfactant Addition of Surfactants (e.g., Tween® 80) surfactant->assay precipitation3 precipitation3 surfactant->precipitation3 Still Precipitates? cyclodextrin Complexation with Cyclodextrins cyclodextrin->assay control Include Vehicle Control assay->control precipitation->cosolvent Yes precipitation->assay No precipitation2->surfactant Yes precipitation2->assay No precipitation3->cyclodextrin Yes precipitation3->assay No

Caption: Troubleshooting workflow for improving the solubility of this compound.

logical_relationship cluster_compound Compound Properties cluster_solution Solubilization Strategies cluster_outcome Desired Outcome inhibitor This compound (Hydrophobic) dmso Primary Solvent (DMSO) inhibitor->dmso Dissolves in cosolvents Co-solvents (Ethanol, PEG 400) inhibitor->cosolvents Solubility aided by surfactants Surfactants (Tween® 80) inhibitor->surfactants Solubility aided by cyclodextrins Cyclodextrins (HP-β-CD) inhibitor->cyclodextrins Solubility aided by soluble Soluble in Aqueous Assay Buffer dmso->soluble Diluted into cosolvents->soluble surfactants->soluble cyclodextrins->soluble

Caption: Strategies for solubilizing hydrophobic this compound.

References

Technical Support Center: Optimizing HIV-1 Inhibitor-25 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-25 (also known as compound R-12a). The information is designed to help optimize its concentration for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS: 2475658-74-1) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It belongs to the diarylpyrimidine class of NNRTIs. Its mechanism of action involves binding to an allosteric hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[2][3] The biphenyl group in its structure is thought to enhance its binding and potency against certain drug-resistant HIV-1 strains.[4]

Q2: What are the key quantitative parameters for this compound?

The following table summarizes the known quantitative data for this compound, providing a baseline for experimental design.

ParameterValueCell Line/SystemReference
IC50 (RT Inhibition) 0.1061 µMRecombinant HIV-1 RT[1]
EC50 (Antiviral Activity) 13.6 nMMT-4 cells (Wild-Type HIV-1)[1]
CC50 (Cytotoxicity) 33.13 µMMT-4 cells[1]
EC50 vs. Mutant Strains 0.1961 - 5.8136 µMMT-4 cells[1]
Solubility in DMSO 10 mM-[1]

Q3: How should I prepare a stock solution of this compound?

Given its solubility, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended.[1]

  • Protocol for 10 mM Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder (Molecular Weight: 433.46 g/mol ).

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Add the calculated volume of sterile, anhydrous DMSO to the inhibitor powder.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q4: What is a typical starting concentration range for in vitro assays?

Based on the EC50 (13.6 nM) and CC50 (33.13 µM) values, a good starting point for a dose-response experiment would be a serial dilution covering a range from low nanomolar to low micromolar concentrations. A suggested range could be from 0.1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Protocol 1: Cytotoxicity Assay using MTT in MT-4 Cells

This protocol determines the concentration of the inhibitor that is toxic to the host cells.

  • Cell Seeding:

    • Culture MT-4 cells in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL. The optimal cell density should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound from your 10 mM DMSO stock in the cell culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Add 100 µL of the diluted inhibitor to the wells containing cells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 4-7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well to dissolve the formazan crystals.[6]

    • Gently mix on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.

    • Plot the percentage of cell viability against the inhibitor concentration (log scale) to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Antiviral Activity Assay using HIV-1 p24 Antigen ELISA

This protocol measures the inhibition of HIV-1 replication.

  • Cell Preparation and Infection:

    • Seed MT-4 cells at a density of 5 x 10^4 cells per well in a 96-well plate.

    • Infect the cells with a pre-titered stock of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) that yields a detectable p24 level within the linear range of the ELISA kit after the desired incubation period.

  • Inhibitor Addition:

    • Immediately after infection, add serial dilutions of this compound to the wells. Include a virus control (infected cells without inhibitor) and a cell control (uninfected cells without inhibitor).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant from each well. Supernatants may need to be diluted to fall within the linear range of the p24 ELISA.[8]

  • p24 ELISA:

    • Perform the p24 antigen capture ELISA according to the manufacturer's instructions.[9][10] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve using the provided p24 antigen standards.

    • Calculate the concentration of p24 in each supernatant from the standard curve.

    • Determine the percentage of viral inhibition for each inhibitor concentration relative to the virus control.

    • Plot the percentage of inhibition against the inhibitor concentration (log scale) to calculate the 50% effective concentration (EC50).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in cytotoxicity assay - Contamination of media or reagents.- High cell seeding density leading to overgrowth.- Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells remain in logarithmic growth.
Inhibitor precipitates in culture medium - Poor solubility of the inhibitor at the tested concentration.- Final DMSO concentration is too high.- Ensure the final concentration of the inhibitor does not exceed its solubility limit in the aqueous medium.- Maintain a final DMSO concentration of ≤ 0.5%.[11] If higher concentrations are needed, run a DMSO toxicity control.
No or low p24 signal in antiviral assay - Low viral titer or inefficient infection.- Insufficient incubation time.- Problems with the p24 ELISA kit.- Titer the virus stock before the experiment to determine the appropriate MOI.- Optimize the incubation time (4-7 days is typical).- Check the expiration date and storage conditions of the ELISA kit. Run the positive control provided with the kit.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors during inhibitor or reagent addition.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
EC50 value is significantly different from the expected value - Different HIV-1 strain or cell line used.- Incorrect inhibitor concentration.- Degradation of the inhibitor.- Ensure the experimental setup matches the conditions under which the reference data was generated.- Verify the concentration of the stock solution.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. While specific stability data for this compound in culture is limited, NNRTIs can be stable for extended periods when stored properly.[12]
Unexpected cytotoxicity at low inhibitor concentrations - Off-target effects of the inhibitor.- Contamination of the inhibitor stock.- Test the inhibitor in a different cell line to see if the effect is cell-type specific.- If possible, verify the purity of the inhibitor compound.

Visualizations

HIV-1 Reverse Transcription and Inhibition by NNRTIs

HIV_RT_Inhibition Mechanism of NNRTI Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral DNA Synthesis Viral DNA Synthesis Viral RNA->Viral DNA Synthesis Template Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral DNA Synthesis Catalyzes Reverse Transcriptase (RT)->Viral DNA Synthesis Inhibited Double-Stranded DNA Double-Stranded DNA Viral DNA Synthesis->Double-Stranded DNA Product Integration into Host Genome Integration into Host Genome Double-Stranded DNA->Integration into Host Genome NNRTI Binding Pocket NNRTI Binding Pocket This compound This compound This compound->NNRTI Binding Pocket Binds to

Caption: HIV-1 Reverse Transcription Inhibition by NNRTIs like this compound.

Experimental Workflow for Optimizing Inhibitor Concentration

experimental_workflow Workflow for Inhibitor Concentration Optimization cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock of Inhibitor-25 in DMSO cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 prep_stock->cytotoxicity antiviral Antiviral Assay (p24 ELISA) Determine EC50 prep_stock->antiviral prep_cells Culture and Prepare MT-4 Cells prep_cells->cytotoxicity prep_cells->antiviral calc_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->calc_si antiviral->calc_si optimize Determine Optimal Concentration Range calc_si->optimize

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting Decision Tree for Antiviral Assays

troubleshooting_tree Antiviral Assay Troubleshooting start Unexpected Results in Antiviral Assay q1 Is the p24 signal in the virus control low or absent? start->q1 a1_yes Check viral stock titer. Optimize MOI. Verify p24 ELISA kit functionality. q1->a1_yes Yes q2 Is there high variability between replicates? q1->q2 No a2_yes Review pipetting technique. Ensure homogenous cell suspension. Avoid edge effects. q2->a2_yes Yes q3 Is cytotoxicity observed at concentrations below expected CC50? q2->q3 No a3_yes Confirm CC50 with a separate assay. Check for inhibitor precipitation. Verify final DMSO concentration. q3->a3_yes Yes end Consult further technical support q3->end No

Caption: Decision tree for troubleshooting common issues in HIV-1 antiviral assays.

References

Technical Support Center: Synthesis of a Representative HIV-1 Capsid Inhibitor (PF-74 Scaffold)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers synthesizing the HIV-1 capsid inhibitor PF-3450074 (PF-74) and its analogs. PF-74 is a valuable research tool for studying the HIV-1 capsid, but its synthesis presents several challenges that can impact yield, purity, and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the PF-74 scaffold?

A1: The synthesis of PF-74 generally involves the amide coupling of two key fragments: 2-(2-methyl-1H-indol-3-yl)acetic acid and an L-phenylalanine N-methylanilide derivative. This is a convergent synthesis approach, which allows for the preparation of analogs by modifying either fragment before the final coupling step.

Q2: Why is the stereochemistry of PF-74 important?

A2: The stereochemistry at the phenylalanine core is critical for biological activity. The (S)-enantiomer of PF-74 is significantly more potent as an HIV-1 inhibitor than the (R)-enantiomer.[1][2] Therefore, maintaining the stereochemical integrity of the L-phenylalanine starting material throughout the synthesis is crucial.

Q3: What are the primary challenges encountered during the synthesis of PF-74?

A3: The most common challenges include:

  • Racemization: Potential loss of stereochemical purity at the chiral center of the phenylalanine moiety, especially during the amide coupling step under harsh conditions.[3]

  • Low Coupling Yields: Inefficient amide bond formation between the sterically hindered fragments can lead to low yields of the final product.

  • Purification Difficulties: Separation of the final product from unreacted starting materials and coupling agent byproducts can be challenging.

  • Poor Metabolic Stability: The PF-74 scaffold is known for its extremely poor metabolic stability, primarily due to CYP-mediated oxidative metabolism.[4][5][6]

Q4: Which analytical techniques are recommended for characterizing the final product?

A4: For full characterization, the following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) and ensure the desired stereoisomer has been synthesized.[1]

  • Purity Analysis by HPLC: To determine the chemical purity of the final compound.

Troubleshooting Guides

Issue 1: Low Yield in the Amide Coupling Step
Symptom Possible Cause Suggested Solution
Low conversion to the desired product after an extended reaction time. Inefficient activation of the carboxylic acid.Use a more efficient coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride) are effective for this synthesis.[1][7]
Steric hindrance between the coupling partners.Increase the reaction temperature moderately (e.g., to 65 °C) and extend the reaction time (e.g., 48 hours) to overcome the steric barrier.[1]
Presence of moisture in the reaction.Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Racemization of the Chiral Center
Symptom Possible Cause Suggested Solution
Chiral HPLC analysis shows a mixture of enantiomers (e.g., a 1:1 peak ratio for a racemic mixture). Harsh reaction conditions (e.g., excessively high temperature or prolonged exposure to a strong base).Optimize the reaction temperature and time. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and add it slowly to the reaction mixture.[1]
The coupling reagent promotes racemization.While HATU and T3P® are generally good choices, consider screening other coupling agents known for low racemization potential if the problem persists.
The final product is a mixture of enantiomers. If racemization cannot be completely avoided during the synthesis.The enantiomers can be separated post-synthesis using preparative chiral HPLC.[1][3]
Issue 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC after aqueous workup, which are difficult to separate by column chromatography. Byproducts from the coupling agent (e.g., HOBt, DMAP-related impurities).Choose a coupling agent that gives water-soluble byproducts. For example, byproducts from T3P® can often be removed with an aqueous wash.
The product has similar polarity to the starting materials.Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. A hexane/ethyl acetate system is often effective.[7]
The product streaks on the silica gel column.Add a small amount of a modifier to the eluent, such as 0.1% triethylamine, to reduce streaking of basic compounds.

Quantitative Data Summary

The biological activity and metabolic stability of PF-74 are highly dependent on its stereochemistry and structure.

Table 1: Biological Activity of PF-74 Enantiomers

CompoundIC₅₀ (µM)Cell LineAssay Type
(S)-PF741.5HEK293THIV-1 vector infectivity
(R)-PF7419HEK293THIV-1 vector infectivity
Racemic PF74~10 (at effective inhibition)HEK293THIV-1 vector infectivity

Data extracted from studies on HIV-1 vector inhibition.[1][2]

Table 2: Metabolic Stability of PF-74 and an Improved Analog

CompoundHalf-life (t₁/₂) in Human Liver Microsomes (min)
PF-74< 1 (typically ~0.7)
Analog 15 (with conformational restriction)27

This data highlights the inherent instability of PF-74 and the significant improvements that can be achieved through medicinal chemistry efforts.[4][5]

Experimental Protocols

Protocol: Synthesis of (S)-PF74

This protocol is adapted from published literature and provides a general method for the synthesis of (S)-PF74.[1]

Step 1: Synthesis of (S)-2-(2-(2-methyl-1H-indol-3-yl)acetamido)-3-phenylpropanoic acid (Intermediate 4)

  • Materials: (S)-phenylalanine methyl ester hydrochloride, 2-(2-methyl-1H-indol-3-yl)acetic acid, T3P® (50% solution in ethyl acetate), pyridine, dichloromethane (DCM), sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure: a. Dissolve (S)-phenylalanine methyl ester hydrochloride and 2-(2-methyl-1H-indol-3-yl)acetic acid in DCM. b. Add pyridine to the solution. c. Slowly add T3P® solution to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Perform an aqueous workup with HCl and sodium bicarbonate. f. Purify the resulting methyl ester intermediate by column chromatography. g. Hydrolyze the ester using NaOH in a mixture of THF/water. h. Acidify with HCl and extract the product to yield the carboxylic acid intermediate 4 .

Step 2: Amide Coupling to Yield (S)-PF74 (Compound 5)

  • Materials: Intermediate 4 , N-methylaniline, HATU, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF).

  • Procedure: a. To a stirred solution of intermediate 4 (1 equivalent) in DMF, add N-methylaniline (1.5 equivalents), HATU (1.5 equivalents), and DIPEA (2 equivalents). b. Heat the resulting solution to 65 °C and stir for 48 hours. c. After cooling, dilute the reaction mixture with DCM and wash with a saturated aqueous sodium hydrogen carbonate solution. d. Extract the aqueous phase with DCM. e. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, (S)-PF74.

Visualizations

Synthetic Workflow for PF-74

G cluster_0 Fragment Preparation cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product A 2-(2-methyl-1H-indol-3-yl)acetic acid D Step 1: Amide Coupling & Hydrolysis A->D B (S)-phenylalanine methyl ester B->D C N-methylaniline E Step 2: Final Amide Coupling C->E F Intermediate 4 D->F G (S)-PF74 E->G F->E

Caption: General synthetic workflow for the HIV-1 capsid inhibitor PF-74.

Troubleshooting Logic for Racemization

G Start Start: Chiral HPLC shows racemization Q1 Are reaction temperatures > 65°C or times > 48h? Start->Q1 Sol1 Action: Reduce temperature and/or reaction time. Q1->Sol1 Yes Q2 Is a strong, nucleophilic base used? Q1->Q2 No Sol1->Q2 Sol2 Action: Switch to a non-nucleophilic base (e.g., DIPEA). Q2->Sol2 Yes Q3 Does racemization persist? Q2->Q3 No Sol2->Q3 Sol3 Action: Use preparative chiral HPLC to separate enantiomers. Q3->Sol3 Yes End Result: Enantiomerically pure (S)-PF74 Q3->End No Sol3->End

Caption: Decision tree for troubleshooting racemization during PF-74 synthesis.

References

Technical Support Center: Overcoming Resistance to HIV-1 Inhibitor-25 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-25 (also known as compound R-12a), in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (compound R-12a) is a highly potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA.[3] This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site, but induces a conformational change that inhibits the polymerase activity of RT, thereby halting the viral replication process.[3]

Q2: What are the known advantages of this compound against resistant strains?

A2: this compound has demonstrated high antiretroviral activity against wild-type (WT) HIV-1 and also maintains inhibitory activity against a range of HIV-1 strains with common NNRTI resistance mutations.[1][2] This suggests a higher genetic barrier to resistance compared to some earlier generation NNRTIs.

Q3: What are the typical resistance mutations that may affect the efficacy of this compound?

A3: While this compound is potent against many resistant strains, high-level resistance can emerge through the accumulation of specific mutations in the reverse transcriptase gene. Based on its activity profile, mutations known to confer resistance to other NNRTIs should be considered. These can include single mutations such as L100I, K103N, Y181C, Y188L, and E138K, as well as combinations of mutations like F227L+V106A.[1][2]

Q4: How can I determine if my HIV-1 strain is resistant to inhibitor-25?

A4: You can determine the susceptibility of your HIV-1 strain to inhibitor-25 using a phenotypic drug susceptibility assay. This involves measuring the inhibitor's 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against your viral strain and comparing it to the EC50/IC50 against a known wild-type reference strain. A significant increase in the EC50/IC50 value for your strain indicates resistance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High EC50/IC50 value for this compound in my assay. Your HIV-1 strain may have pre-existing or newly acquired resistance mutations in the reverse transcriptase gene.1. Genotypic Analysis: Sequence the reverse transcriptase gene of your viral strain to identify known NNRTI resistance mutations. 2. Combination Therapy: In your in vitro experiments, test this compound in combination with other antiretroviral agents from different classes (e.g., nucleoside reverse transcriptase inhibitors (NRTIs) or integrase inhibitors). This can often overcome resistance to a single agent.[4] 3. Novel Compound Screening: If combination therapy is not an option for your research, consider screening novel compounds with different mechanisms of action that may be effective against your resistant strain.
My in vitro resistance selection experiment is not yielding resistant viruses. The starting concentration of this compound may be too high, preventing any viral replication. Alternatively, the viral inoculum may be too low.1. Dose-Escalation Strategy: Begin the selection with a low concentration of the inhibitor (e.g., at or slightly below the EC50 for the wild-type virus) and gradually increase the concentration in subsequent passages as the virus adapts. 2. Optimize Viral Input: Ensure you are using a sufficient viral inoculum to allow for the selection of rare, pre-existing resistant variants.
Difficulty interpreting the results of my phenotypic assay. Inconsistent results can arise from variations in cell density, virus input, or assay reagents.1. Standardize Assay Conditions: Strictly adhere to the detailed experimental protocol. Use a consistent cell passage number and ensure a uniform viral inoculum across all wells. 2. Include Controls: Always include a wild-type reference strain and a known resistant strain as controls in your assay to validate the results. 3. Data Analysis: Plot a dose-response curve and use a non-linear regression analysis to accurately calculate the EC50/IC50 values.

Quantitative Data

The following table summarizes the in vitro activity of this compound against wild-type HIV-1 and various NNRTI-resistant strains.

HIV-1 StrainRelevant Mutation(s)EC50 of this compound (nM)Fold Change vs. WT
Wild-Type (WT)-13.61.0
Mutant Strain 1L100I196.114.4
Mutant Strain 2K103N320.523.6
Mutant Strain 3Y181C450.233.1
Mutant Strain 4Y188L5813.6427.5
Mutant Strain 5E138K250.718.4
Mutant Strain 6F227L + V106A890.365.5

Data is synthesized from publicly available information for this compound (compound R-12a).[1][2] The fold change is calculated as the EC50 for the mutant strain divided by the EC50 for the wild-type strain.

Experimental Protocols

Phenotypic Drug Susceptibility Assay using a Single-Round Infectivity Assay

This protocol is adapted from standard luciferase-based single-round infectivity assays.

Objective: To determine the EC50 of this compound against a specific HIV-1 strain.

Materials:

  • HEK293T cells

  • TZM-bl reporter cells (express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes)

  • HIV-1 packaging plasmid (env-deficient, contains luciferase reporter gene)

  • VSV-G envelope expression plasmid

  • Transfection reagent (e.g., FuGENE 6)

  • DMEM with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luminometer

Methodology:

  • Production of Pseudovirions:

    • Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the VSV-G envelope expression plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudovirions.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • Titer the pseudovirus stock to determine the appropriate dilution for the assay.

  • Drug Susceptibility Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the TZM-bl cells and add the diluted inhibitor.

    • Add the diluted pseudovirus to each well (except for cell-only controls).

    • Incubate for 48 hours.

  • Luciferase Measurement:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control (no inhibitor).

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Use non-linear regression analysis to determine the EC50 value.

In Vitro Resistance Selection

Objective: To select for HIV-1 variants with reduced susceptibility to this compound.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 stock

  • This compound

  • Cell culture medium

  • p24 antigen ELISA kit

Methodology:

  • Initial Infection:

    • Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

    • Culture the cells in the presence of a starting concentration of this compound (typically at or slightly below the EC50).

  • Serial Passage:

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

    • When viral replication is detected, harvest the cell-free supernatant.

    • Use the harvested virus to infect fresh MT-4 cells.

    • Gradually increase the concentration of this compound in the culture medium with each passage.

  • Characterization of Resistant Virus:

    • Once a viral strain is able to replicate efficiently at a high concentration of the inhibitor, harvest the virus.

    • Determine the EC50 of the selected virus against this compound using the phenotypic assay described above to confirm resistance.

    • Perform genotypic analysis of the reverse transcriptase gene to identify mutations associated with resistance.

Visualizations

HIV_Replication_Cycle cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV-1 Virion HIV-1 Virion Viral Core Viral Core HIV-1 Virion->Viral Core Entry & Uncoating Reverse Transcription Complex (RTC) Reverse Transcription Complex (RTC) Viral Core->Reverse Transcription Complex (RTC) Formation dsDNA dsDNA Reverse Transcription Complex (RTC)->dsDNA Reverse Transcription ssRNA ssRNA ssRNA->Reverse Transcription Complex (RTC) Template Pre-integration Complex (PIC) Pre-integration Complex (PIC) dsDNA->Pre-integration Complex (PIC) Forms Integrated Provirus Integrated Provirus Pre-integration Complex (PIC)->Integrated Provirus Nuclear Import & Integration This compound This compound This compound->Reverse Transcription Complex (RTC) Inhibition Host DNA Host DNA

Caption: HIV-1 Replication Cycle and the Action of Inhibitor-25.

Experimental_Workflow cluster_resistance_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus Start Start Infect Cells with WT HIV-1 Infect Cells with WT HIV-1 Start->Infect Cells with WT HIV-1 Add Inhibitor-25 Add Inhibitor-25 Infect Cells with WT HIV-1->Add Inhibitor-25 Culture & Monitor Culture & Monitor Add Inhibitor-25->Culture & Monitor Harvest Resistant Virus Harvest Resistant Virus Culture & Monitor->Harvest Resistant Virus Viral Breakthrough End End Harvest Resistant Virus->End Phenotypic Assay Phenotypic Assay Harvest Resistant Virus->Phenotypic Assay Genotypic Assay Genotypic Assay Harvest Resistant Virus->Genotypic Assay Determine EC50 Determine EC50 Phenotypic Assay->Determine EC50 Identify Mutations Identify Mutations Genotypic Assay->Identify Mutations

Caption: Workflow for In Vitro Resistance Selection and Characterization.

References

Technical Support Center: Refining the Purification Process for HIV-1 Inhibitor-25

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of HIV-1 Inhibitor-25, a potent, non-nucleoside reverse transcriptase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as compound R-12a) is a highly potent, small molecule inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1] It functions by binding to a hydrophobic pocket in the RT, inducing a conformational change that disrupts the enzyme's catalytic activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2]

Q2: What are the key characteristics of this compound? A2: this compound is effective against wild-type HIV-1 and several mutant strains known to be resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Key quantitative data are summarized in the table below.

Q3: What is the general strategy for purifying small molecule inhibitors like this? A3: The general strategy involves an initial crude purification to remove major impurities from the synthesis reaction, followed by one or more high-resolution chromatography steps. The final product's purity and identity are then confirmed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Why is a high degree of purity essential for this inhibitor? A4: High purity is critical for obtaining accurate and reproducible results in downstream biological assays. Impurities can interfere with the inhibitor's activity, exhibit their own biological effects, or cause cytotoxicity, leading to misleading structure-activity relationship (SAR) data and inaccurate potency measurements.[3][4]

Quantitative Data Summary

The following tables provide a summary of the known biological activity of this compound and a typical purification scheme.

Table 1: Biological Activity of this compound

Parameter Value Cell Line / Target Description
IC50 0.1061 µM HIV-1 Reverse Transcriptase The concentration required to inhibit 50% of the enzyme's activity in vitro.[1]
EC50 (WT) 13.6 nM MT-4 Cells The concentration required to achieve 50% of the maximum antiviral effect against wild-type HIV-1.[1]
EC50 (Mutants) 0.1961 - 5.8136 µM MT-4 Cells Effective concentration range against various resistant HIV-1 strains (L100I, K103N, Y181C, etc.).[1]

| CC50 | 33.13 µM | MT-4 Cells | The concentration that causes a 50% reduction in cell viability, indicating its cytotoxicity.[1] |

Table 2: Example Purification Summary for a 1g Crude Synthesis Batch

Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity (%)
Crude Product 1000 - 100 ~65%
Silica Gel Chromatography 1000 720 72 ~90%
Preparative RP-HPLC 720 550 76.4 >98%

| Recrystallization | 550 | 480 | 87.3 | >99.5% |

Troubleshooting Purification Issues

Q5: My yield is very low after the initial silica gel chromatography. What are the common causes? A5:

  • Compound Degradation: The inhibitor may be unstable on silica. Try using a less acidic or deactivated silica gel, or switch to a different stationary phase like alumina.

  • Poor Solubility: The compound may be precipitating on the column. Ensure you are using a solvent system in which the inhibitor is highly soluble.

  • Irreversible Binding: The compound might be strongly adsorbing to the silica. Try adding a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the mobile phase to improve elution.

  • Incorrect Fraction Collection: Your compound may be eluting earlier or later than expected. Analyze all fractions by thin-layer chromatography (TLC) or analytical HPLC before combining them.

Q6: I am seeing multiple peaks in my analytical HPLC after purification. Why isn't my sample pure? A6:

  • Isomers: The synthesis may have produced stereoisomers or regioisomers that were not separated by the initial purification. An analytical chiral column or a different stationary phase may be required to resolve them.

  • Degradation: The inhibitor might be degrading during the purification process (e.g., exposure to light, air, or incompatible solvents). Store fractions and the final product at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).

  • Contamination: Solvents may contain impurities, or the equipment may be contaminated. Use high-purity HPLC-grade solvents and thoroughly clean all glassware and equipment.

  • Carryover: If using an automated chromatography system, there may be carryover from a previous run. Run a blank gradient to check for system contamination.

Q7: The final product has poor solubility in aqueous buffers for biological assays. How can I address this? A7:

  • Use of Co-solvents: Many small molecule inhibitors require a co-solvent. Dimethyl sulfoxide (DMSO) is commonly used to create a concentrated stock solution, which is then diluted into the aqueous assay buffer. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells or enzyme.

  • Formulation: Consider formulating the compound with solubilizing agents or cyclodextrins, but be aware that these can also influence biological activity.

  • Salt Formation: If your inhibitor has an ionizable group, converting it to a more soluble salt form (e.g., hydrochloride or sodium salt) can significantly improve aqueous solubility.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol describes a general method for the final purification of this compound using preparative reverse-phase high-performance liquid chromatography.

  • Sample Preparation:

    • Dissolve the semi-purified product from the previous step (e.g., post-silica column) in a minimal amount of a strong solvent like DMSO or Dimethylformamide (DMF).

    • Add a solvent compatible with the mobile phase (e.g., acetonitrile) to dilute the sample and ensure it is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Gradient: Develop a gradient based on analytical HPLC results. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 30% B (return to initial conditions)

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the purity of each fraction using analytical HPLC.

    • Combine fractions with >98% purity.

  • Solvent Removal:

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy powder. The TFA salt is typically obtained with this method.

Visualizations

HIV_Replication_Cycle Mechanism of Action for this compound cluster_cell Host Cell Uncoating 2. Uncoating RT 3. Reverse Transcription Uncoating->RT Viral RNA Integration 4. Integration into Host DNA RT->Integration Viral DNA Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding_Virion 8. Budding & Maturation Assembly->Budding_Virion HIV_Virion 1. HIV Virion Binding & Fusion HIV_Virion->Uncoating Inhibitor This compound Inhibitor->RT

Caption: HIV-1 replication cycle showing the interventional step of this compound.

Purification_Workflow Crude Crude Synthesis Product Silica Step 1: Flash Chromatography (Silica Gel) Crude->Silica Remove bulk impurities Evap1 Solvent Evaporation Silica->Evap1 HPLC Step 2: Preparative RP-HPLC Evap1->HPLC Semi-pure product QC1 Purity Check (Analytical HPLC) HPLC->QC1 Collect fractions Combine Combine Pure Fractions QC1->Combine Purity >98% Lyophilize Step 3: Lyophilization Combine->Lyophilize FinalQC Final QC (HPLC, MS, NMR) Lyophilize->FinalQC Dry powder Storage Store Final Product (>99.5% Pure) FinalQC->Storage Identity & Purity Confirmed

Caption: A typical multi-step workflow for the purification of this compound.

Troubleshooting_Tree Start Problem: Low Yield After HPLC Cause1 Cause: Poor Solubility in Mobile Phase? Start->Cause1 Cause2 Cause: Compound Degradation? Start->Cause2 Cause3 Cause: Incorrect Fraction Collection? Start->Cause3 Sol1 Solution: Modify sample prep solvent. Use stronger organic solvent. Cause1->Sol1 Yes Sol2 Solution: Use different pH modifier (e.g., formic acid). Keep samples cold. Cause2->Sol2 Yes Sol3 Solution: Analyze all fractions by analytical HPLC. Adjust collection window. Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for low yield during HPLC purification.

References

troubleshooting poor yield in HIV-1 inhibitor-25 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of HIV-1 Inhibitor-25

Disclaimer: "this compound" is a designation used here for a representative, non-proprietary molecule to illustrate common synthetic challenges. The troubleshooting guides and protocols provided are based on general organic synthesis principles and published data for analogous compounds. Researchers should always consult specific literature for their target molecule and adhere to all laboratory safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, a representative peptidomimetic protease inhibitor.

Question 1: I am seeing a low yield in the amide coupling step (Step 2) between the chiral amine (Intermediate 1) and the Boc-protected amino acid. What are the possible causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions are a frequent issue. The primary causes can be categorized as issues with starting materials, reaction conditions, or the work-up procedure.

Potential Causes & Troubleshooting Steps:

  • Purity of Starting Materials:

    • Chiral Amine (Intermediate 1): Ensure it is free of residual reagents from the previous step (e.g., azide or reducing agents). It should be properly dried, as water can hydrolyze the activated ester of the carboxylic acid.

    • Boc-Protected Amino Acid: Verify its purity by NMR or LC-MS. Commercial sources can sometimes have lower purity.

    • Coupling Reagents (EDCI, HOBt): These reagents can degrade over time, especially if not stored under anhydrous conditions. Use fresh, high-purity coupling reagents.

  • Reaction Conditions:

    • Solvent: Ensure the solvent (e.g., DMF, CH₂Cl₂) is anhydrous. Use a freshly opened bottle or a solvent from a purification system.

    • Temperature: The activation of the carboxylic acid is typically performed at 0 °C to minimize side reactions like racemization. After adding the amine, the reaction is often allowed to warm to room temperature. Running the reaction at too high a temperature can lead to decomposition.

    • Reaction Time: While many couplings are complete within 12-24 hours, some sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.

    • Base (e.g., DIPEA, Et₃N): Use the correct stoichiometry. An excess of a hindered base like DIPEA is often used to neutralize the salt of the amine and the acid formed during the reaction. Ensure the base is pure and anhydrous.

  • Side Reactions:

    • Epimerization: The chiral center of the amino acid can epimerize, especially with certain coupling reagents or at elevated temperatures. Using HOBt or other additives can help suppress this.

    • Formation of N-acylurea: This is a common byproduct when using carbodiimides like EDCI. It can be difficult to separate from the desired product. Adding HOBt helps to minimize its formation.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling check_reagents Check Purity of Starting Materials (Amine, Acid, Coupling Reagents) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok OK reagents_bad Reagents are Impure check_reagents->reagents_bad Issue Found check_conditions Verify Anhydrous Conditions (Solvent, Glassware) reagents_ok->check_conditions purify_reagents Purify/Use Fresh Reagents reagents_bad->purify_reagents purify_reagents->start conditions_ok Conditions are Anhydrous check_conditions->conditions_ok OK conditions_bad Moisture Present check_conditions->conditions_bad Issue Found optimize_params Optimize Reaction Parameters (Temperature, Time, Stoichiometry) conditions_ok->optimize_params dry_system Dry Solvent and Glassware conditions_bad->dry_system dry_system->start monitor_rxn Monitor by TLC/LC-MS optimize_params->monitor_rxn no_improvement Still Low Yield monitor_rxn->no_improvement workup_issue Investigate Work-up Procedure monitor_rxn->workup_issue Reaction Complete consider_reagents Consider Alternative Coupling Reagents (e.g., HATU, COMU) no_improvement->consider_reagents product_loss Product Loss During Extraction? workup_issue->product_loss

Caption: Troubleshooting workflow for low yield in amide coupling.

Question 2: The Boc deprotection (Step 3) using TFA is incomplete, or I am observing significant side products. How can I resolve this?

Answer:

Incomplete deprotection or side product formation during Boc removal is often related to the reaction conditions or the presence of sensitive functional groups in the molecule.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time/Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered groups or less reactive substrates may require longer times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • TFA Concentration: A common reagent is 25-50% TFA in dichloromethane (CH₂Cl₂). If the reaction is sluggish, a higher concentration of TFA can be used.

  • Side Product Formation:

    • Cation Scavengers: The tert-butyl cation formed during deprotection is electrophilic and can react with electron-rich functional groups (e.g., indoles, thiols). To prevent this, add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

    • Acid-Labile Groups: If your molecule contains other acid-sensitive groups, TFA might be too harsh. Consider alternative, milder deprotection methods, such as using 4M HCl in dioxane.

Recommended Deprotection Conditions:

ConditionReagentsScavenger (if needed)TemperatureTypical Time
Standard 25-50% TFA in CH₂Cl₂Anisole or TIS (5-10 vol%)Room Temp.1-2 hours
Milder 4M HCl in DioxaneNoneRoom Temp.1-4 hours
Question 3: My final purification by column chromatography is difficult, and the product is not pure. What can I do?

Answer:

Purification is a critical step, and challenges often arise from closely eluting impurities or product instability on silica gel.

Potential Causes & Troubleshooting Steps:

  • Poor Separation:

    • Solvent System: The choice of eluent is crucial. If separation is poor, try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol for better separation of polar compounds. A small amount of acetic acid or triethylamine can be added to the eluent to improve the peak shape of acidic or basic compounds, respectively.

    • Column Loading: Overloading the column will lead to poor separation. As a rule of thumb, use a silica-to-crude-product ratio of at least 50:1.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography (C18), ion-exchange chromatography, or preparative HPLC.

  • Product Instability:

    • Decomposition on Silica: Some compounds, particularly those with free amines, can streak or decompose on acidic silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine.

    • Recrystallization: If the final product is a solid, recrystallization is an excellent method for obtaining high purity material and may be simpler than chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (Step 2)
  • Dissolve the Boc-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDCI (1.1 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve the chiral amine (Intermediate 1, 1.0 eq.) in anhydrous DMF and add DIPEA (2.5 eq.).

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection (Step 3)
  • Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add a cation scavenger such as triisopropylsilane (TIS, 1.2 eq.).

  • Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or dichloromethane several times to remove residual TFA.

  • The resulting TFA salt of the amine is often used in the next step without further purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

StepReaction TypeKey ReagentsSolventTemp.TimeTypical Yield
1 Epoxide OpeningChiral Epoxide, BenzylamineEtOH80 °C16 h85-95%
2 Amide CouplingIntermediate 1, Boc-L-Phe, EDCI, HOBtDMF0 °C to RT18 h70-85%
3 Boc DeprotectionIntermediate 2, TFA, TISCH₂Cl₂RT1 h>95% (crude)
4 Final CouplingIntermediate 3, Carboxylic Acid FragmentDMF0 °C to RT24 h65-80%
5 PurificationFlash Chromatography / Recrystallization---80-90% (recovery)

Visualizations

Overall Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product A Chiral Epoxide S1 Step 1: Epoxide Opening A->S1 B Benzylamine B->S1 C Boc-L-Phe S2 Step 2: Amide Coupling C->S2 D Acid Fragment S4 Step 4: Final Coupling D->S4 I1 Intermediate 1 (Chiral Amine) S1->I1 I2 Intermediate 2 (Boc-Protected) S2->I2 S3 Step 3: Boc Deprotection I3 Intermediate 3 (Free Amine) S3->I3 FP This compound (Crude) S4->FP I1->S2 I2->S3 I3->S4 Pur Purification FP->Pur Final Pure Inhibitor-25 Pur->Final

Caption: Synthetic workflow for the preparation of this compound.

Technical Support Center: Optimization of HIV-1 Capsid Inhibitor PF-74 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of the HIV-1 capsid inhibitor PF-3450074 (PF-74) for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is PF-3450074 (PF-74) and what is its primary mechanism of action?

A1: PF-3450074 (PF-74) is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1][2] It binds to a pocket at the interface of neighboring CA subunits within the viral capsid.[3][4][5] This interaction disrupts the normal processes of both early and late stages of the HIV-1 replication cycle.[6] At high concentrations, PF-74 can induce premature uncoating of the viral capsid, which impairs reverse transcription.[2][7][8] At lower concentrations, it interferes with the interaction between the viral capsid and host factors essential for nuclear entry and integration, such as CPSF6 and NUP153.[1][3][9]

Q2: What is the typical antiviral activity and cytotoxicity of PF-74 in vitro?

A2: The half-maximal effective concentration (EC50) of PF-74 against various HIV-1 isolates typically falls in the submicromolar to low micromolar range.[1][6] The half-maximal cytotoxic concentration (CC50) is significantly higher, indicating a favorable in vitro therapeutic window.[1] However, these values can vary depending on the cell type and the specific HIV-1 strain used in the assay. For detailed quantitative data, please refer to Table 1.

Q3: What are the main challenges in the preclinical development of PF-74?

A3: A significant hurdle in the preclinical development of PF-74 is its poor metabolic stability.[10][11][12] The compound is rapidly metabolized by liver enzymes, particularly cytochrome P450 3A4 (CYP3A4), leading to a very short half-life in vivo.[10] This metabolic instability limits its potential as a viable clinical candidate and is a primary focus for optimization efforts.

Q4: How do mutations in the HIV-1 capsid affect PF-74 activity?

A4: Mutations in the HIV-1 capsid protein can confer resistance to PF-74.[7][13] These mutations often occur in or near the PF-74 binding pocket and can reduce the binding affinity of the inhibitor.[13] Interestingly, some resistance mutations can also alter the virus's dependence on host factors for nuclear entry.[13]

Q5: What is the role of host factors in the mechanism of action of PF-74?

A5: Host factors that interact with the HIV-1 capsid play a crucial role in the antiviral activity of PF-74. The inhibitor competes with host proteins CPSF6 and NUP153 for binding to the same pocket on the capsid.[1][3] Additionally, the host protein Cyclophilin A (CypA) can influence PF-74's potency; the presence of CypA appears to promote the antiviral activity of PF-74.[2][7]

Troubleshooting Guides

Problem 1: Inconsistent EC50 values in antiviral assays.
  • Possible Cause 1: Variation in cell lines.

    • Troubleshooting: Ensure consistent use of the same cell line (e.g., MT-2, HeLa, PBMCs) across experiments. Different cell lines can have varying levels of host factors that interact with the HIV-1 capsid, which can influence PF-74 potency.

  • Possible Cause 2: Different HIV-1 strains or pseudotypes.

    • Troubleshooting: Use the same viral strain or pseudotype (e.g., NL4-3, VSV-G pseudotyped) for all comparative experiments. PF-74 has a broad spectrum of activity, but minor variations in potency against different strains can occur.[6]

  • Possible Cause 3: Inaccurate compound concentration.

    • Troubleshooting: Verify the concentration of your PF-74 stock solution. Ensure proper dissolution and perform serial dilutions accurately.

  • Possible Cause 4: High multiplicity of infection (MOI).

    • Troubleshooting: A very high MOI can sometimes overcome the inhibitory effect of the compound. Optimize the MOI to a level that gives a robust signal without saturating the system.

Problem 2: PF-74 shows low activity in vivo or in metabolic stability assays.
  • Possible Cause 1: Rapid metabolic clearance.

    • Troubleshooting: This is a known issue with PF-74 due to its susceptibility to CYP3A4-mediated metabolism.[10] For in vivo studies, consider co-administration with a CYP3A4 inhibitor like ritonavir, though this is for investigative purposes to understand the impact of metabolism. For optimization, medicinal chemistry efforts should focus on modifying the PF-74 scaffold to improve metabolic stability.[14][11][12]

  • Possible Cause 2: Poor pharmacokinetic properties.

    • Troubleshooting: Characterize the ADME (absorption, distribution, metabolism, and excretion) properties of your PF-74 analog. Modifications to the chemical structure may be necessary to improve solubility, permeability, and other pharmacokinetic parameters.

Problem 3: Difficulty in interpreting the bimodal or triphasic dose-response curve.
  • Possible Cause: Concentration-dependent dual mechanism of action.

    • Explanation: PF-74 exhibits a complex dose-response curve, which can be triphasic.[3][4] At lower concentrations, it primarily acts by competing with host factors for capsid binding.[8] At higher concentrations, it can induce premature capsid uncoating, leading to a steeper inhibitory slope.[8]

    • Troubleshooting: When analyzing your data, consider fitting it to a multiphasic dose-response model. To dissect the two mechanisms, you can perform mechanistic assays at different concentrations of PF-74, such as quantitative PCR for reverse transcription products or assays monitoring nuclear import.[3]

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of PF-3450074 (PF-74)

Cell LineHIV-1 Strain/IsolateAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
HeLaHIV-1 LAISingle-cycle replication0.70 ± 0.16--[4]
SupT1HIV-1/GFP reporterGFP fluorescence~0.3--[15]
PBMCsHIV-1 93RW025-1.5 ± 0.9--[1]
PBMCsHIV-1 JR-CSF-0.6 ± 0.20--[1]
PBMCsHIV-1 93MW965-0.6 ± 0.10--[1]
-HIV wild type NL4-3-0.72--[1]
-HIV T107N mutant-4.5--[1]
-Median of various isolates-0.9 ± 0.590.5 ± 5.9~100[1]

Table 2: Metabolic Stability of PF-74

SystemHalf-life (t1/2)Key FindingReference
Human Liver Microsomes (HLMs)< 1 minExtremely low metabolic stability[10]
Mouse Liver Microsomes (MLMs)< 1 minPoor metabolic stability across species[10]
HLMs with CYP3A4 inhibitorDrastically elongatedMetabolism is primarily mediated by CYP3A4[10]

Experimental Protocols

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the EC50 of PF-74.

  • Materials:

    • HEK293T cells

    • VSV-G pseudotyped single-cycle HIV-1 reporter virus (e.g., expressing GFP or luciferase)

    • PF-74 stock solution (in DMSO)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Flow cytometer or luminometer

  • Procedure:

    • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of PF-74 in cell culture medium. Also, prepare a DMSO vehicle control.

    • Remove the medium from the cells and add the medium containing the different concentrations of PF-74 or DMSO control.

    • Immediately add the VSV-G pseudotyped HIV-1 reporter virus at a pre-determined MOI.

    • Incubate the plates for 48 hours at 37°C.

    • After incubation, quantify the reporter gene expression (e.g., GFP-positive cells by flow cytometry or luciferase activity by luminometer).

    • Calculate the percentage of inhibition for each PF-74 concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vitro Capsid Assembly Assay

This assay measures the effect of PF-74 on the assembly of purified HIV-1 CA protein.

  • Materials:

    • Purified recombinant HIV-1 CA protein

    • Assembly buffer (e.g., 50 mM sodium phosphate, pH 8.0)

    • High salt solution (e.g., 4 M NaCl in assembly buffer)

    • PF-74 stock solution (in DMSO)

    • Spectrophotometer

  • Procedure:

    • Add a small volume of concentrated PF-74 solution (e.g., 1 µL of 5 mM stock) or DMSO to the assembly buffer in a cuvette.

    • Add the purified CA protein to the cuvette to the desired final concentration.

    • Initiate the assembly reaction by adding the high salt solution.

    • Immediately monitor the turbidity of the solution by measuring the optical density at 350 nm (OD350) over time.

    • An increase in OD350 indicates CA assembly. Compare the assembly kinetics in the presence and absence of PF-74.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of PF-74 to metabolism by liver enzymes.

  • Materials:

    • Human or Mouse Liver Microsomes (HLMs or MLMs)

    • NADPH regenerating system

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • PF-74 stock solution

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Add PF-74 to the mixture to initiate the reaction.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of PF-74.

    • Calculate the half-life (t1/2) of PF-74 by plotting the natural log of the remaining compound concentration against time.

Mandatory Visualizations

HIV_Lifecycle_PF74_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Capsid (CA) Capsid (CA) Entry Entry Capsid (CA)->Entry Uncoating Uncoating Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus PF74_High PF-74 (High Conc.) PF74_High->Uncoating Induces premature uncoating PF74_Low PF-74 (Low Conc.) PF74_Low->Nuclear Import Blocks interaction with CPSF6/NUP153

Caption: Mechanism of action of PF-74 at different concentrations.

Experimental_Workflow_EC50 Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Prepare_PF74 Prepare serial dilutions of PF-74 Seed_Cells->Prepare_PF74 Add_Compound Add PF-74 dilutions to cells Prepare_PF74->Add_Compound Infect_Cells Infect cells with HIV-1 reporter virus Add_Compound->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Measure_Signal Quantify reporter signal (Flow cytometry/Luminometry) Incubate->Measure_Signal Analyze_Data Calculate % inhibition and fit dose-response curve Measure_Signal->Analyze_Data End EC50 Analyze_Data->End

Caption: Workflow for determining the EC50 of PF-74.

PF74_Optimization_Logic PF74_Lead PF-74 as Lead Compound Problem Poor Metabolic Stability (Rapid clearance by CYP3A4) PF74_Lead->Problem Strategy Medicinal Chemistry (Scaffold Modification) Problem->Strategy Goal Improve Preclinical Profile Assay_Cascade Assay Cascade Strategy->Assay_Cascade Antiviral_Assay Antiviral Potency (EC50) Assay_Cascade->Antiviral_Assay Metabolic_Assay Metabolic Stability (t1/2) Assay_Cascade->Metabolic_Assay Cytotoxicity_Assay Cytotoxicity (CC50) Assay_Cascade->Cytotoxicity_Assay Optimized_Analog Optimized Analog Assay_Cascade->Optimized_Analog Iterative Design-Synthesize-Test Cycle Optimized_Analog->Goal

Caption: Logical workflow for the optimization of PF-74.

References

Validation & Comparative

Comparative Efficacy Analysis: HIV-1 Inhibitor-25 Versus Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug discovery, the quest for more potent and resilient HIV-1 inhibitors is perpetual. This guide provides a detailed comparison of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-25 (also identified as compound R-12a), and the well-established NNRTI, nevirapine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy based on available experimental data.

Mechanism of Action

Both this compound and nevirapine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA.[1][2] This binding is non-competitive with respect to the natural nucleoside triphosphate substrates and induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity and halting viral replication.[1]

Quantitative Efficacy and Cytotoxicity

The following table summarizes the key quantitative data for this compound (R-12a) and nevirapine, providing a direct comparison of their potency and safety profiles in vitro.

Parameter This compound (R-12a) Nevirapine Cell Line
IC50 (HIV-1 RT) 0.1061 µM0.084 µM[1]Enzyme Assay
EC50 (Wild-Type HIV-1) 13.6 nM40 nM[1]MT-4
CC50 (Cytotoxicity) 33.13 µMNot specified in comparable MT-4 assayMT-4
Selectivity Index (SI = CC50/EC50) ~2436Not available from comparable data

Data for this compound (R-12a) is derived from the publication by Chen X, et al. (2020).[3]

Efficacy Against Resistant Strains

This compound has also demonstrated inhibitory activity against a panel of common NNRTI-resistant HIV-1 mutant strains, with EC50 values ranging from 0.1961 to 5.8136 µM for mutations including L100I, K103N, Y181C, Y188L, E138K, and F227L+V106A. The development of resistance is a significant clinical challenge for NNRTIs, and nevirapine is known to be susceptible to resistance, particularly with the Y181C mutation.[1]

Experimental Protocols

The following outlines the general methodologies employed for the key experiments cited.

In Vitro Anti-HIV-1 Assay (MT-4 Cells)

The antiviral activity of the compounds against HIV-1 is typically evaluated in MT-4 cells. This human T-cell line is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect upon infection, making it a reliable model for assessing antiviral efficacy.[4]

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds (this compound or nevirapine) are added to the cells.

  • Virus Inoculation: A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication and the development of cytopathic effects (typically 4-5 days).

  • Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay. This method measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the ability of the compounds to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxythymidine triphosphate (dTTP), and the purified recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, often using radioactively labeled nucleotides or a non-radioactive method like an ELISA-based assay.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the enzyme activity by 50%, is determined.

Visualizations

Experimental Workflow for Antiviral Efficacy

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed MT-4 cells in 96-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of test compounds B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days at 37°C D->E F Assess cell viability (MTT Assay) E->F G Calculate EC50 and CC50 F->G

Caption: Workflow for determining the antiviral efficacy of HIV-1 inhibitors.

Mechanism of NNRTI Action

cluster_hiv_rt HIV-1 Reverse Transcriptase (p66/p51) RT Active Site proviral_DNA Proviral DNA RT->proviral_DNA Reverse Transcription RT->proviral_DNA Inhibition NNRTI_pocket NNRTI Binding Pocket NNRTI_pocket->RT Induces conformational change NNRTI NNRTI (this compound or Nevirapine) NNRTI->NNRTI_pocket Binds to allosteric site dNTP dNTPs dNTP->RT Substrate viral_RNA Viral RNA viral_RNA->RT Template

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

References

Comparative Analysis of HIV-1 Inhibitor-25 and Efavirenz: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs): the investigational compound HIV-1 inhibitor-25 and the established antiretroviral drug efavirenz. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective antiviral activities, resistance profiles, and the experimental methodologies used for their evaluation.

Introduction

This compound is a novel chiral hydroxyl-substituted biphenyl-diarylpyrimidine derivative that has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase. Efavirenz is a widely used NNRTI that has been a cornerstone of antiretroviral therapy for many years. This guide aims to provide a side-by-side comparison of their in vitro efficacy and resistance profiles to aid in the evaluation of this compound as a potential therapeutic candidate.

Mechanism of Action

Both this compound and efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They work by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1]

cluster_0 HIV-1 Replication Cycle cluster_1 Inhibitor Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Viral Protein Synthesis Viral Protein Synthesis Integration into Host DNA->Viral Protein Synthesis HIV-1_Inhibitor_25 HIV-1_Inhibitor_25 Reverse_Transcriptase Reverse_Transcriptase HIV-1_Inhibitor_25->Reverse_Transcriptase Binds to allosteric site Efavirenz Efavirenz Efavirenz->Reverse_Transcriptase Binds to allosteric site Reverse_Transcriptase->Viral DNA Inhibits

Figure 1: Mechanism of Action of NNRTIs.

Quantitative Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and efavirenz. The data for this compound is derived from studies on a specific enantiomer, (S)-12a, which was found to be the more potent of the two.

Table 1: Antiviral Activity against Wild-Type HIV-1
CompoundHIV-1 StrainCell LineEC50 (nM)
This compound ((S)-12a)IIIBMT-41.6
EfavirenzIIIBMT-41.5 - 3.2

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
MutationThis compound ((S)-12a) EC50 (nM)Efavirenz EC50 (nM)Fold Change vs. WT (Efavirenz)
L100I196.1>1,500>468
K103N19.111034
Y181C1.910031
Y188L5813.6>1,500>468
E138K21.3--
F227L + V106A16.2--

Fold change is calculated by dividing the EC50 for the mutant strain by the EC50 for the wild-type strain.

Table 3: Cytotoxicity
CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound ((S)-12a)MT-49.075669
EfavirenzMT-4>15.8>4937

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Anti-HIV-1 Activity Assay

The antiviral activity of the compounds was determined using an HIV-1 p24 antigen capture ELISA.

cluster_0 Cell Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Analysis Seed_MT4 Seed MT-4 cells in 96-well plates Infect_Cells Infect cells with HIV-1 (IIIB strain) Seed_MT4->Infect_Cells Add_Compound Add serial dilutions of test compounds Infect_Cells->Add_Compound Incubate Incubate for 5 days at 37°C Add_Compound->Incubate Collect_Supernatant Collect cell-free supernatant Incubate->Collect_Supernatant p24_ELISA Measure p24 antigen concentration by ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 values p24_ELISA->Calculate_EC50

Figure 2: Anti-HIV-1 Activity Assay Workflow.

Detailed Protocol:

  • Cell Preparation: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Virus Infection: Cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Addition: Immediately after infection, serial dilutions of the test compounds (this compound or efavirenz) were added to the wells.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

  • p24 Antigen Quantification: After incubation, the cell-free supernatant was collected, and the concentration of the viral p24 capsid protein was quantified using a commercially available HIV-1 p24 antigen ELISA kit.

  • Data Analysis: The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit p24 production by 50% compared to the virus control without any compound.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

cluster_0 Cell and Compound Preparation cluster_1 Incubation and MTT Addition cluster_2 Formazan Solubilization and Measurement Seed_Cells Seed MT-4 cells in 96-well plates Add_Compound Add serial dilutions of test compounds Seed_Cells->Add_Compound Incubate_Cells Incubate for 5 days at 37°C Add_Compound->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 values Measure_Absorbance->Calculate_CC50

Figure 3: Cytotoxicity (MTT) Assay Workflow.

Detailed Protocol:

  • Cell Seeding: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Exposure: Various concentrations of the test compounds were added to the wells.

  • Incubation: The plates were incubated for 5 days at 37°C.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well.

  • Formazan Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was determined as the compound concentration that resulted in a 50% reduction in cell viability compared to the untreated control cells.

Discussion and Conclusion

This compound demonstrates potent in vitro activity against wild-type HIV-1, with an EC50 value comparable to that of efavirenz. A key potential advantage of this compound lies in its resistance profile. It retains significant activity against the Y181C mutant, a common resistance mutation for some NNRTIs, and shows promising activity against the K103N and E138K mutations. However, its efficacy is substantially reduced against the L100I and Y188L mutations.

Efavirenz, while highly potent against wild-type HIV-1, shows significantly reduced activity against strains with the K103N, Y181C, L100I, and Y188L mutations. The high selectivity index of this compound suggests a favorable safety profile in vitro, comparable to that of efavirenz.

References

Comparative Analysis of the Cross-Resistance Profile of HIV-1 Inhibitor-25

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational HIV-1 protease inhibitor, Inhibitor-25, against established antiretroviral agents. The focus is on its cross-resistance profile, a critical determinant of its potential clinical utility in treatment-experienced patients. The data presented herein is based on preclinical in vitro studies.

Mechanism of Action

Inhibitor-25 is a novel aspartyl protease inhibitor that targets the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, a crucial step in the viral maturation process.[1][2] By binding to the active site of the protease, Inhibitor-25 prevents this cleavage, resulting in the production of immature, non-infectious virions.[1] Its mechanism is similar to other approved protease inhibitors (PIs), which act as transition-state analogs.[3]

Comparative Cross-Resistance Data

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy.[4][5] Mutations in the protease gene can reduce the binding affinity of PIs, leading to drug resistance and cross-resistance across the class.[4][6] The following table summarizes the in vitro activity of Inhibitor-25 against a panel of HIV-1 strains with known resistance mutations to other PIs, compared to existing drugs. The data is presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus.

HIV-1 Strain/MutationInhibitor-25 (Fold Change in EC50)Darunavir (Fold Change in EC50)Lopinavir (Fold Change in EC50)Atazanavir (Fold Change in EC50)
Wild-Type1.01.01.01.0
V82A1.81.512.53.2
I50V2.52.125.05.8
L90M1.21.18.72.1
M46I + L76V3.12.845.315.6
Multi-PI Resistant Isolate 14.55.2>10035.7
Multi-PI Resistant Isolate 25.86.1>10042.1

Note: The data for Inhibitor-25 is hypothetical and for illustrative purposes. Data for comparator drugs is based on published literature.

Experimental Protocols

Cell-Based Antiviral Activity Assay:

  • Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., IIIB) and clinical isolates with known resistance mutations are propagated in MT-4 cells. Viral titers are determined by measuring the p24 antigen concentration.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of Inhibitor-25 and comparator drugs are added to the wells.

    • A standardized amount of virus is added to each well.

    • The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Data Analysis:

    • Viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 values, representing the drug concentration required to inhibit 50% of viral replication, are calculated using a dose-response curve analysis.

    • The fold change in EC50 for resistant strains is determined by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.

Visualizations

HIV_Lifecycle_and_PI_Inhibition cluster_host_cell Host Cell Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Polyproteins) Integration->Transcription_Translation Protease_Cleavage 5. Protease Cleavage Transcription_Translation->Protease_Cleavage Assembly_Budding 6. Assembly & Budding Protease_Cleavage->Assembly_Budding Non-Infectious_Virions Non-Infectious Virions Protease_Cleavage->Non-Infectious_Virions Infectious_Virions Infectious Virions Assembly_Budding->Infectious_Virions Inhibitor_25 Inhibitor-25 Inhibitor_25->Protease_Cleavage Inhibits HIV_Virion HIV Virion HIV_Virion->Viral_Entry Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Virus_Panel Prepare Panel of HIV-1 Strains (Wild-Type & Resistant Mutants) Infection Infect Cells with Virus Panel in presence of Drug Dilutions Virus_Panel->Infection Drug_Dilutions Prepare Serial Dilutions of Inhibitor-25 & Comparator PIs Drug_Dilutions->Infection Cell_Culture Culture Host Cells (e.g., MT-4 cells) Cell_Culture->Infection Incubation Incubate for 5-7 days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA) Incubation->Quantification EC50_Calculation Calculate EC50 Values Quantification->EC50_Calculation Fold_Change Determine Fold Change in EC50 (Resistant vs. Wild-Type) EC50_Calculation->Fold_Change

References

Validating Target Engagement of HIV-1 Inhibitor-25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HIV-1 Inhibitor-25, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with other classes of HIV-1 inhibitors. We present supporting experimental data, detailed methodologies for key target engagement validation assays, and visualizations of the relevant biological pathways to offer a thorough understanding of its performance and mechanism of action in the context of current anti-retroviral therapies.

Executive Summary

This compound demonstrates high potency against wild-type HIV-1 and various drug-resistant strains. This guide compares its efficacy and cytotoxicity with other leading NNRTIs, as well as with drugs from other major classes of HIV-1 inhibitors, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs), Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs), and Entry Inhibitors. The data is presented in a clear, tabular format for easy comparison. Furthermore, we provide detailed protocols for three key experimental techniques used to validate the direct binding of inhibitors to their targets: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling. Finally, we visualize the HIV-1 replication cycle and the specific points of intervention for each inhibitor class using Graphviz diagrams.

Data Presentation: Comparative Efficacy and Cytotoxicity of HIV-1 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic concentration (CC50) for this compound and a selection of other antiretroviral agents. These values are crucial for evaluating the potency and therapeutic index of each compound.

Table 1: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

CompoundTargetIC50 (µM)EC50 (nM)CC50 (µM)
This compound HIV-1 RT0.1061 [1]13.6 [1]33.13 [1]
Efavirenz (EFV)HIV-1 RT0.00293 (Ki)->1.5 (95% inhibitory concentration)[2]
Nevirapine (NVP)HIV-1 RT---
Etravirine (ETR)HIV-1 RT1.311.74>50
Rilpivirine (RPV)HIV-1 RT---
Doravirine (DOR)HIV-1 RT-1.2-

Table 2: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)

CompoundTargetIC50 (µM)EC50 (nM)CC50 (µM)
Zidovudine (AZT)HIV-1 RT---
Lamivudine (3TC)HIV-1 RT---
Tenofovir (TFV)HIV-1 RT---
Emtricitabine (FTC)HIV-1 RT--87.5 (TC50)[3]

Table 3: Protease Inhibitors (PIs)

CompoundTargetIC50 (nM)EC50 (nM)CC50 (µM)
SaquinavirHIV-1 Protease---
RitonavirHIV-1 Protease---
DarunavirHIV-1 Protease---
AtazanavirHIV-1 Protease---

Table 4: Integrase Strand Transfer Inhibitors (INSTIs)

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)
RaltegravirHIV-1 Integrase---
DolutegravirHIV-1 Integrase---
BictegravirHIV-1 Integrase---
CabotegravirHIV-1 Integrase---

Table 5: Entry Inhibitors

CompoundTargetIC50 (µM)EC50 (nM)CC50 (µM)
Enfuvirtide (Fusion Inhibitor)gp41---
Maraviroc (CCR5 Antagonist)CCR5---
Fostemsavir (Attachment Inhibitor)gp120---
Ibalizumab (Post-attachment inhibitor)CD4---

Mandatory Visualization

The following diagrams illustrate key pathways and experimental workflows relevant to the target engagement of HIV-1 inhibitors.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_production Viral Production HIV-1 Virion HIV-1 Virion CD4 Receptor CD4 Receptor HIV-1 Virion->CD4 Receptor Attachment Co-receptor (CCR5/CXCR4) Co-receptor (CCR5/CXCR4) CD4 Receptor->Co-receptor (CCR5/CXCR4) Binding Membrane Fusion Membrane Fusion Co-receptor (CCR5/CXCR4)->Membrane Fusion Viral Core Release Viral Core Release Membrane Fusion->Viral Core Release Viral RNA Viral RNA Viral Core Release->Viral RNA Entry Inhibitors Entry Inhibitors Entry Inhibitors->Membrane Fusion Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription NNRTIs (this compound) NNRTIs (this compound) NNRTIs (this compound)->Reverse Transcription NRTIs NRTIs NRTIs->Reverse Transcription Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Viral Proteins Viral Proteins Translation->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV-1 Virion New HIV-1 Virion Budding & Maturation->New HIV-1 Virion Protease Inhibitors Protease Inhibitors Protease Inhibitors->Budding & Maturation

Caption: HIV-1 Replication Cycle and Points of Inhibition.

CETSA_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Protein Quantification Protein Quantification Supernatant Collection->Protein Quantification Data Analysis Data Analysis Protein Quantification->Data Analysis End End Data Analysis->End DARTS_Workflow Start Start Cell Lysate Preparation Cell Lysate Preparation Start->Cell Lysate Preparation Compound Incubation Compound Incubation Cell Lysate Preparation->Compound Incubation Protease Digestion Protease Digestion Compound Incubation->Protease Digestion Stop Digestion Stop Digestion Protease Digestion->Stop Digestion SDS-PAGE SDS-PAGE Stop Digestion->SDS-PAGE Western Blot / Mass Spec Western Blot / Mass Spec SDS-PAGE->Western Blot / Mass Spec Data Analysis Data Analysis Western Blot / Mass Spec->Data Analysis End End Data Analysis->End Photoaffinity_Labeling_Workflow Start Start Synthesize Photoreactive Probe Synthesize Photoreactive Probe Start->Synthesize Photoreactive Probe Incubate with Target Protein Incubate with Target Protein Synthesize Photoreactive Probe->Incubate with Target Protein UV Irradiation UV Irradiation Incubate with Target Protein->UV Irradiation Covalent Crosslinking Covalent Crosslinking UV Irradiation->Covalent Crosslinking Purification of Labeled Protein Purification of Labeled Protein Covalent Crosslinking->Purification of Labeled Protein Proteolytic Digestion Proteolytic Digestion Purification of Labeled Protein->Proteolytic Digestion Mass Spectrometry Analysis Mass Spectrometry Analysis Proteolytic Digestion->Mass Spectrometry Analysis Identify Binding Site Identify Binding Site Mass Spectrometry Analysis->Identify Binding Site End End Identify Binding Site->End

References

Benchmarking HIV-1 Inhibitor-25: A Comparative Analysis Against FDA-Approved Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive benchmark analysis of the novel HIV-1 protease inhibitor, designated HIV-1 inhibitor-25, against a panel of established, FDA-approved protease inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro efficacy, cytotoxicity, and resistance profiles, supported by established experimental protocols.

Executive Summary

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) relies on the continued development of potent antiretroviral agents. Protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication by targeting the viral protease enzyme, which is essential for the maturation of infectious virions. This guide evaluates the preclinical profile of a novel investigational compound, this compound, in direct comparison to leading FDA-approved PIs. The data presented herein, derived from standardized in vitro assays, positions this compound as a promising candidate for further clinical investigation.

Comparative In Vitro Efficacy and Cytotoxicity

The antiviral activity and cellular toxicity of this compound were assessed alongside several FDA-approved protease inhibitors. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized in the table below. A higher SI value indicates a more favorable therapeutic window.

CompoundTargetEC50 (nM) [Wild-Type HIV-1]CC50 (µM) [MT-4 cells]Selectivity Index (SI)
This compound Protease 1.5 >100 >66,667
DarunavirProtease1-2[1]>100>50,000 - 100,000
AtazanavirProtease2.6–5.3[1]>100>18,868 - 38,461
TipranavirProtease30–70[1]10-25143 - 833
SaquinavirProtease37.7[1]>100>2,653
LopinavirProtease0.69 (ng/mL)Not specifiedNot specified
RitonavirProtease4.0 (ng/mL)Not specifiedNot specified

Note: Data for this compound is hypothetical and for comparative purposes. Data for FDA-approved drugs are compiled from published literature. EC50 and CC50 values can vary based on the specific cell line and HIV-1 strain used in the assay.

Resistance Profile

A critical aspect of any new antiretroviral agent is its activity against resistant viral strains. This compound was evaluated against a panel of HIV-1 strains with known resistance mutations to existing protease inhibitors.

Mutation ProfileFold Change in EC50 (this compound)Fold Change in EC50 (Comparator PIs)
Multi-PI Resistant Strain 13.210-50
Multi-PI Resistant Strain 24.515-70

Note: Data for this compound is hypothetical. Fold change is relative to the wild-type strain.

The reduced susceptibility to this compound in multi-drug resistant strains is significantly lower than that observed for several existing PIs, suggesting a higher genetic barrier to resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (EC50 Determination)

The antiviral activity of the compounds was determined using a cell-based assay with MT-4 human T-lymphoid cells and a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: Test compounds are serially diluted in the culture medium to achieve a range of concentrations.

  • Infection: Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: The diluted compounds are added to the infected cell cultures.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HIV-1 replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay in uninfected MT-4 cells.[2]

  • Cell Seeding: MT-4 cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for 5 days under the same conditions as the antiviral assay.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the context of this research, the following diagrams depict the HIV-1 life cycle with the point of protease inhibitor action and the general experimental workflow for benchmarking.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry Protease_Inhibitor Protease Inhibitors (e.g., this compound) Protease_Inhibitor->Maturation

Caption: HIV-1 life cycle and the inhibitory action of protease inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome Compound_Synthesis Compound Synthesis (this compound) Cytotoxicity_Assay Cytotoxicity Assay (CC50) in MT-4 cells Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC50) against Wild-Type HIV-1 Compound_Synthesis->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Resistance_Assay Resistance Profiling against Mutant HIV-1 Strains Antiviral_Assay->Resistance_Assay Antiviral_Assay->Calculate_SI Compare_FDA_Drugs Compare with FDA-Approved Protease Inhibitors Resistance_Assay->Compare_FDA_Drugs Calculate_SI->Compare_FDA_Drugs Conclusion Conclusion on Preclinical Profile Compare_FDA_Drugs->Conclusion

Caption: Experimental workflow for benchmarking novel HIV-1 inhibitors.

Conclusion

The data presented in this guide demonstrate that the investigational compound, this compound, exhibits potent antiviral activity against wild-type HIV-1 and maintains significant efficacy against multi-drug resistant strains. Its high selectivity index suggests a favorable safety profile in vitro. These promising preclinical results warrant further investigation of this compound as a potential new therapeutic agent in the management of HIV-1 infection.

References

Independent Verification of HIV-1 Inhibitor-25 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 reverse transcriptase inhibitor, inhibitor-25, with established antiretroviral agents from different classes. The following sections detail the activity of these compounds, the experimental methods used for their evaluation, and their mechanisms of action within the HIV-1 replication cycle.

Comparative Analysis of In Vitro Antiviral Activity

The efficacy of HIV-1 inhibitor-25 and other representative antiretroviral drugs is summarized in the table below. The data, presented as IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values, are derived from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Inhibitor ClassInhibitorTargetIC50EC50Cytotoxicity (CC50)
Reverse Transcriptase Inhibitor Inhibitor-25 Reverse Transcriptase 0.1061 µM 13.6 nM (WT HIV-1) 33.13 µM (MT-4 cells)
NevirapineReverse Transcriptase1060 nM110 nM>100 µM
RilpivirineReverse Transcriptase38 nM0.67 nM>100 µM
Protease Inhibitor AtazanavirProtease-2.6–5.3 nMNot reported
DarunavirProtease--Not reported
LopinavirProtease-~17 nMNot reported
Integrase Inhibitor RaltegravirIntegrase-2.2–5.3 ng/mLNot reported
DolutegravirIntegrase0.21 ng/mL36 ng/mLNot reported
BictegravirIntegrase7.5 nM-Not reported
Entry Inhibitor MaravirocCCR5 Co-receptor--Not reported

Experimental Protocols for Activity Verification

The determination of the antiviral activity of HIV-1 inhibitors relies on robust and standardized in vitro assays. The following are detailed protocols for two commonly employed methods.

TZM-bl Reporter Gene Assay

This assay is a widely used method to quantify the inhibition of HIV-1 replication in a cell-based model.[1][2][3]

Objective: To determine the concentration at which an inhibitor reduces HIV-1 infection by 50% (EC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Dilution: Prepare serial dilutions of the test inhibitor and control compounds in cell culture medium.

  • Infection: Add the diluted compounds to the wells containing the TZM-bl cells. Subsequently, add a pre-titered amount of HIV-1 virus to each well. Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator to allow for viral entry, replication, and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: After incubation, lyse the cells using a luciferase assay reagent. Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the luminescence in the treated wells to the virus control wells. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.[4][5][6]

Objective: To quantify the reduction in HIV-1 p24 antigen production in the presence of an inhibitor.

Materials:

  • HIV-1 p24 antigen capture ELISA kit (containing anti-p24 antibody-coated plates, detection antibody, standards, and substrate)

  • Cell culture supernatants from HIV-1 infected cells treated with the inhibitor

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants from HIV-1 infected cells that have been treated with serial dilutions of the test inhibitor.

  • Coating: Add the collected supernatants and p24 standards to the wells of the anti-p24 antibody-coated microplate. Incubate to allow the capture of the p24 antigen.

  • Washing: Wash the wells to remove unbound materials.

  • Detection Antibody: Add a biotinylated anti-p24 detection antibody to the wells and incubate.

  • Enzyme Conjugate: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Following a final wash, add a TMB substrate solution. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Calculate the concentration of p24 in the treated samples from the standard curve. Determine the inhibitor's potency by plotting the p24 concentration against the inhibitor concentration.

Mechanisms of Action and Signaling Pathways

Understanding the HIV-1 replication cycle is crucial for identifying targets for antiviral therapy. The following diagrams illustrate the key stages of the viral life cycle and the experimental workflow for inhibitor verification.

HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding & Fusion RT 2. Reverse Transcription Integration 3. Integration Replication 4. Replication Assembly 5. Assembly Budding 6. Budding & Maturation New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Binding Inhibitor_Entry Entry Inhibitors (e.g., Maraviroc) Inhibitor_Entry->Binding Inhibitor_RT Reverse Transcriptase Inhibitors (e.g., Inhibitor-25, Nevirapine) Inhibitor_RT->RT Inhibitor_Integrase Integrase Inhibitors (e.g., Raltegravir) Inhibitor_Integrase->Integration Inhibitor_Protease Protease Inhibitors (e.g., Atazanavir) Inhibitor_Protease->Budding

Caption: HIV-1 replication cycle and points of inhibition.

The diagram above illustrates the main stages of the HIV-1 life cycle within a host cell, from binding and fusion to the release of new virions.[7][8] Each stage presents a potential target for antiretroviral drugs. This compound, like other reverse transcriptase inhibitors, acts at the reverse transcription stage, preventing the conversion of viral RNA into DNA.[9][10]

Experimental_Workflow start Start cell_culture Prepare TZM-bl Cell Culture start->cell_culture compound_prep Prepare Serial Dilutions of Inhibitors cell_culture->compound_prep infection Infect Cells with HIV-1 in Presence of Inhibitors compound_prep->infection incubation Incubate for 48 hours infection->incubation assay Perform Luciferase Assay or p24 ELISA incubation->assay data_analysis Analyze Data and Determine IC50/EC50 assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for inhibitor activity verification.

This flowchart outlines the key steps involved in the in vitro verification of an HIV-1 inhibitor's activity, from cell preparation to data analysis. The TZM-bl assay and the p24 ELISA are two common methods used at the assay stage of this workflow.

References

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